molecular formula C8H16N2 B1319895 6,9-Diazaspiro[4.5]decane CAS No. 177-19-5

6,9-Diazaspiro[4.5]decane

Cat. No.: B1319895
CAS No.: 177-19-5
M. Wt: 140.23 g/mol
InChI Key: IAKQYJGYZJGWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Diazaspiro[4.5]decane is a versatile spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure features two nitrogen atoms within a fused ring system, making it a valuable synthon for constructing more complex molecules . The core diazaspiro[4.5]decane structure is recognized as a privileged framework in the design of novel bioactive compounds . Researchers utilize this and closely related analogues as key building blocks in the synthesis of potential therapeutic agents. For instance, structurally similar diazaspiro[4.5]decane derivatives have demonstrated promising anticonvulsant activity in preclinical models, with some compounds showing potent effects in the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock seizure (MES) screens . The mechanism of action for these active derivatives is associated with the modulation of neurological targets, such as the reduction of T-type Ca2+ currents and enhancement of GABAergic activity . Furthermore, the spirocyclic core serves as a rigid framework that can influence the conformational properties of candidate drugs, thereby optimizing interactions with biological targets. This compound is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-4-8(3-1)7-9-5-6-10-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKQYJGYZJGWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597021
Record name 6,9-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177-19-5
Record name 6,9-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6,9-Diazaspiro[4.5]decane: Core Properties and Synthetic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9-Diazaspiro[4.5]decane is a saturated bicyclic heterocyclic amine featuring a unique spirocyclic scaffold. This rigid three-dimensional structure, combining a piperidine and a piperazine ring fused at a quaternary carbon, has garnered significant interest in medicinal chemistry. Its distinct conformational properties and the presence of two secondary amine functionalities provide a versatile platform for the synthesis of diverse molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical structure, physicochemical characteristics, and a detailed exploration of its synthetic routes and reactivity. Furthermore, this guide delves into the applications of its derivatives in drug discovery, highlighting their potential as scaffolds for developing novel therapeutic agents.

Introduction: The Architectural Significance of this compound

Spirocyclic systems, characterized by two rings connected by a single common atom, have emerged as privileged scaffolds in modern drug discovery. The inherent conformational rigidity of these structures can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. This compound, with its constituent piperidine and piperazine rings, presents a compelling framework for the design of novel bioactive molecules. The two secondary amine groups offer reactive handles for facile derivatization, allowing for the exploration of a broad chemical space. This guide aims to serve as a foundational resource for researchers interested in leveraging the unique structural and chemical attributes of the this compound core.

Physicochemical and Structural Properties

Precise experimental data for the parent this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related compounds, we can infer its key properties.

Chemical Structure

The structure of this compound is defined by a central spiro-carbon atom shared between a six-membered piperidine ring and a six-membered piperazine ring.

digraph "6_9_diazaspiro_4_5_decane" {
  graph [layout=neato, overlap=false, splines=true];
  node [shape=plaintext];

// Define atom positions C5 [pos="0,0!", label="C"]; C1 [pos="-1.2,-0.7!", label="CH₂"]; C2 [pos="-2.4,0!", label="CH₂"]; C3 [pos="-2.4,1.5!", label="CH₂"]; C4 [pos="-1.2,2.2!", label="CH₂"]; C10 [pos="0,1.5!", label="CH₂"]; N9 [pos="1.2,2.2!", label="NH"]; C8 [pos="2.4,1.5!", label="CH₂"]; C7 [pos="2.4,0!", label="CH₂"]; N6 [pos="1.2,-0.7!", label="NH"];

// Draw bonds C5 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C10; C10 -- N9; N9 -- C8; C8 -- C7; C7 -- N6; N6 -- C5; C5 -- C10; }

Figure 2: General synthetic strategies for the this compound scaffold.

One plausible synthetic route, based on established methodologies for similar spirodiamines, could involve the reaction of a suitably protected piperidone derivative with a diamine, followed by cyclization and deprotection.

Experimental Protocol: Hypothetical Synthesis of this compound Dihydrochloride

This protocol is a conceptual outline based on general principles of amine synthesis and has not been experimentally validated for this specific compound.

  • Step 1: Reductive Amination. To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol), add a solution of N-benzylethylenediamine and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out at room temperature.

  • Step 2: Cyclization. The intermediate from Step 1 is then subjected to conditions that promote intramolecular cyclization. This may involve heating or the use of a suitable catalyst.

  • Step 3: Deprotection. The benzyl protecting groups are removed, commonly through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Step 4: Salt Formation. The resulting free base of this compound is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate the dihydrochloride salt.

  • Purification. The product is purified by recrystallization.

Reactivity of the Amine Functionalities

The secondary amine groups at the 6- and 9-positions are the primary sites of reactivity. They can readily undergo a variety of chemical transformations, making this compound a valuable building block.

G cluster_0 Reactivity of this compound core This compound alkylation N-Alkylation core->alkylation R-X acylation N-Acylation core->acylation RCOCl sulfonylation N-Sulfonylation core->sulfonylation RSO₂Cl arylation N-Arylation core->arylation Ar-X, Pd catalyst

Figure 3: Key reactions of the amine functionalities in this compound.

  • N-Alkylation: The secondary amines can be alkylated using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of various alkyl or substituted alkyl groups.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a wide range of functional groups and to modify the electronic properties of the nitrogen atoms.

  • N-Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides. This transformation is often employed in medicinal chemistry to introduce groups that can act as hydrogen bond acceptors or to modulate the pharmacokinetic properties of a molecule.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds, providing access to a diverse range of arylated derivatives.

Applications in Drug Discovery

The rigid spirocyclic core of this compound and its derivatives makes it an attractive scaffold for the design of novel therapeutic agents. By orienting substituents in well-defined spatial arrangements, this framework can facilitate high-affinity interactions with biological targets.

Derivatives of diazaspiro[4.5]decanes have been explored for a variety of therapeutic applications, including their use as antifungal agents and in the development of inhibitors for various enzymes. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and shown to exhibit inhibitory activity against chitin synthase, a key enzyme in fungal cell wall biosynthesis. Some of these compounds displayed potent antifungal activity against clinically relevant fungal pathogens.

Conformational Analysis and Stereochemistry

The spirocyclic nature of this compound imposes significant conformational constraints on both the piperidine and piperazine rings. The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The piperazine ring can also exist in a chair conformation. The overall three-dimensional shape of the molecule is relatively rigid, which is a desirable feature in drug design as it can lead to more specific interactions with a target protein.

The spiro carbon atom is a quaternary center, and substitution on the rings can lead to the formation of stereoisomers. The stereochemistry of these derivatives can have a profound impact on their biological activity, highlighting the importance of stereocontrolled synthetic methods.

Safety and Toxicology

Conclusion

This compound represents a valuable and underexplored scaffold for the development of novel chemical entities with potential therapeutic applications. Its rigid three-dimensional structure and the presence of two reactive amine functionalities provide a versatile platform for the synthesis of diverse and complex molecules. While experimental data on the fundamental properties of the parent compound are limited, this guide provides a comprehensive overview based on available information and chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org. Biomol. Chem., 2013, 11, 5683-5686. [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Molecules. 2017, 22(9), 1469. [Link]

An In-depth Technical Guide to 6,9-Diazaspiro[4.5]decane: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,9-diazaspiro[4.5]decane scaffold is a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide offers an in-depth exploration of the this compound core, detailing its IUPAC nomenclature, structure, a validated synthetic pathway, and its significance as a foundational element in the development of novel therapeutics.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this bicyclic diamine is This compound . According to IUPAC nomenclature for spiro compounds, the numbers in the brackets, [4.5], denote the number of carbon atoms in each ring linked to the central spiro carbon, in ascending order. The numbering of the decane system begins on the carbon atom of the smaller ring adjacent to the spiro carbon.

The structure consists of a five-membered piperazine ring fused at a single carbon atom (the spiro center) to a six-membered cyclohexane ring. The nitrogen atoms are located at positions 6 and 9 of the heterocyclic ring.

Molecular Formula: C₈H₁₆N₂[1]

Key Structural Identifiers:

  • SMILES: C1CCC2(C1)CNCCN2[1]

  • InChI: InChI=1S/C8H16N2/c1-2-4-8(3-1)7-9-5-6-10-8/h9-10H,1-7H2[1]

  • InChIKey: IAKQYJGYZJGWLB-UHFFFAOYSA-N[1]

Synthesis_Step1 reagent1 1,1-Cyclohexanediacetic Acid intermediate Cyclohexane-1,1-diacetamide reagent1->intermediate + Urea (Melt at 180-190 °C) reagent2 Urea product This compound-7,10-dione intermediate->product Heat at 250-260 °C (Cyclization)

Caption: Synthesis of the dione precursor.

Experimental Protocol:

  • Amide Formation: A mixture of 1,1-cyclohexanediacetic acid and urea is heated to a molten state at 180-190 °C. This facilitates the formation of the intermediate, cyclohexane-1,1-diacetamide. The ammonia generated during the reaction is allowed to evolve.

  • Cyclization: The temperature of the reaction mixture is then raised to 250-260 °C. At this elevated temperature, the diacetamide undergoes intramolecular cyclization, with the elimination of ammonia, to form this compound-7,10-dione.

  • Purification: The crude product is cooled and can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dione.

Causality of Experimental Choices:

  • Urea as a Reagent: Urea serves as a convenient and effective source of ammonia for the amidation of the carboxylic acid groups. Upon heating, it decomposes to isocyanic acid and ammonia, which then reacts with the diacid.

  • High-Temperature Conditions: The high temperatures are necessary to drive the condensation and subsequent cyclization reactions, which involve the elimination of water and ammonia, respectively. The thermal conditions promote the formation of the thermodynamically stable spirocyclic imide.

Step 2: Reduction of this compound-7,10-dione

The dione precursor is then reduced to the target diamine using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).

Reaction Workflow:

Synthesis_Step2 reactant This compound-7,10-dione product This compound reactant->product 1. LiAlH₄, THF, Reflux 2. Aqueous Workup reagent LiAlH₄ in THF

Caption: Reduction of the dione to the diamine.

Experimental Protocol:

  • Reaction Setup: A solution of this compound-7,10-dione in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is added dropwise to a stirred suspension of lithium aluminum hydride in THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Reduction: After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours to ensure complete reduction of both amide carbonyl groups to methylenes.

  • Quenching and Workup: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial to safely decompose the excess LiAlH₄ and to precipitate the aluminum salts in a granular form that is easily filtered.

  • Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with additional THF. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization and subsequent liberation of the free base.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing the robust amide functional groups to amines. [2]Less powerful reagents like sodium borohydride are ineffective for this transformation.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for both safety and reaction efficiency.

  • Careful Quenching: The sequential addition of water and a basic solution is a standard and safe method for working up LiAlH₄ reductions. The base helps to form easily filterable aluminum salts.

Physicochemical and Spectroscopic Properties

The following table summarizes key predicted and expected physicochemical and spectroscopic properties of this compound.

PropertyValueSource/Method
Molecular Weight 140.24 g/mol Calculated
Monoisotopic Mass 140.13135 DaPubChem [1]
Predicted XlogP 0.2PubChem [1]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidGeneral observation
Boiling Point Expected to be high due to hydrogen bondingChemical principles
Solubility Soluble in water and polar organic solventsChemical principles
¹H NMR Expected signals for cyclohexane and piperazine ring protonsSpectroscopic theory
¹³C NMR Expected signals for spiro, cyclohexane, and piperazine carbonsSpectroscopic theory
IR Spectroscopy N-H stretching and bending vibrations expectedSpectroscopic theory
Mass Spectrometry Molecular ion peak at m/z 140 (for ¹²C, ¹⁴N, ¹H)Spectroscopic theory

Spectroscopic Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane protons. The protons on the carbons adjacent to the nitrogen atoms in the piperazine ring will appear as downfield signals compared to the cyclohexane protons. A broad singlet corresponding to the N-H protons should also be present, which would disappear upon D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the non-equivalent carbons in the cyclohexane and piperazine rings. The spiro carbon atom will have a characteristic chemical shift. Due to the symmetry of the molecule, the number of signals will be less than the total number of carbon atoms.

  • IR Spectroscopy: As a secondary amine, the IR spectrum of this compound is expected to exhibit a single, weak to medium N-H stretching absorption in the region of 3350-3300 cm⁻¹. [3][4][5]C-H stretching and bending vibrations, as well as N-H bending vibrations, will also be present.

  • Mass Spectrometry: Following the nitrogen rule, the molecular ion peak will have an odd m/z value if it contains an odd number of nitrogen atoms. For this compound, with two nitrogen atoms, the molecular ion peak is expected at an even m/z value of 140. [6]Fragmentation will likely involve α-cleavage adjacent to the nitrogen atoms, a characteristic fragmentation pattern for cyclic amines. [7]

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is primarily a building block, its rigid scaffold is of significant interest in medicinal chemistry. The defined spatial orientation of substituents that can be appended to the nitrogen atoms and the cyclohexane ring allows for the design of potent and selective ligands for various biological targets.

Derivatives of the diazaspiro[4.5]decane core have been investigated for a range of therapeutic applications, demonstrating the versatility of this scaffold.

Significance of the Diazaspiro[4.5]decane Scaffold:

Caption: Therapeutic areas exploring diazaspiro[4.5]decane derivatives.

  • Antifungal Agents: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed and synthesized as potential chitin synthase inhibitors, exhibiting significant antifungal activity. [8]This highlights the potential of the spirocyclic core to orient pharmacophoric groups for effective enzyme inhibition.

  • Anticonvulsant Activity: 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones have shown potent anticonvulsant effects in preclinical models, suggesting that this scaffold can be utilized to develop novel central nervous system (CNS) active agents.

  • Enzyme Inhibitors: The rigid nature of the diazaspiro[4.5]decane framework makes it an attractive scaffold for the design of various enzyme inhibitors, where precise positioning of interacting moieties is crucial for potency and selectivity.

  • CNS Receptor Ligands: The ability to introduce diverse substituents on the nitrogen atoms allows for the modulation of physicochemical properties, such as lipophilicity and basicity, which are critical for designing ligands that can cross the blood-brain barrier and interact with CNS receptors.

The this compound core serves as a valuable starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns. Its synthetic accessibility and the potential for diverse functionalization make it a scaffold of continuing interest for the development of next-generation therapeutics.

Conclusion

This compound is a structurally significant and synthetically accessible scaffold with considerable potential in medicinal chemistry. This guide has provided a comprehensive overview of its structure, a detailed and rationalized synthetic pathway, and an exploration of the therapeutic applications of its derivatives. As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, the this compound core is poised to remain a valuable tool for the design and development of innovative therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of 6-Methoxy-1-oxaspirod[8][9]eca-6,9-diene-8-one. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. [Link]

  • MDPI. 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. [Link]

  • PubChem. Spiro[4.5]decane-7,9-dione. National Center for Biotechnology Information. [Link]

  • PubChem. 6,10-Dioxaspiro[4.5]decane-7,9-dione. National Center for Biotechnology Information. [Link]

  • Dana Bioscience. 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione 1g. [Link]

  • LibreTexts. IR: amines. [Link]

  • JoVE. Mass Spectrometry of Amines. [Link]

  • Chemistry LibreTexts. Conversion of Amides into Amines with LiAlH4. [Link]

  • Whitman College. GCMS Section 6.15. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ACS Publications. The Reduction of Acid Amides with Lithium Aluminum Hydride. [Link]

  • Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • SpectraBase. 1-Oxaspiro[4.5]decane, 2,6,6,10-tetramethyl-. [Link]

  • ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • PubMed. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. [Link]

  • Semantic Scholar. Mini-Reviews in Medicinal Chemistry. [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

  • YouTube. Mechanisms of Amide Reduction by LiAlH4. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. 13C Carbon NMR Spectroscopy. [Link]

  • MDPI. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. [Link]

  • National Center for Biotechnology Information. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

Sources

Technical Guide: 6,9-Diazaspiro[4.5]decane Scaffold Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 6,9-diazaspiro[4.5]decane scaffold, a privileged spirocyclic structure in medicinal chemistry. This scaffold is characterized by a spiro-fusion between a five-membered carbocycle (cyclopentane) and a six-membered heterocycle (piperazine), offering unique conformational rigidity and vector positioning for drug discovery.[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Escape from Flatland"

The this compound scaffold represents a critical structural motif in the transition from planar aromatic compounds to three-dimensional (3D) drug candidates.[1] In modern drug discovery, increasing fraction of sp3 carbons (


) correlates with improved solubility and clinical success rates.[1]

This scaffold serves as a conformational lock , restricting the flexibility of the piperazine ring while projecting substituents into defined vectors. It is functionally equivalent to a Spiro[cyclopentane-1,2'-piperazine] system.[1] Its derivatives exhibit potent activity across multiple GPCR targets (Opioid, Sigma, CCR5) and ion channels (NMDA, Calcium channels).

Structural Architecture & Numbering

To ensure precise chemical communication, the numbering system must be rigorously defined.

  • IUPAC Name: this compound[1][2][3][4][5]

  • Spiro Center: Position 5 (standard spiro numbering) or Position 1' (spiro-fused nomenclature).[1]

  • Heteroatoms: Nitrogen atoms are located at positions 6 and 9.[1]

    • N6: Directly adjacent to the quaternary spiro carbon (sterically hindered).[1]

    • N9: Distal to the spiro center (highly accessible for derivatization).[1]

Structural Logic: The spiro-fusion forces the piperazine ring into a defined chair conformation.[1] Unlike a standard piperazine, which can flip rapidly, the 6,9-diazaspiro system has a higher energy barrier for inversion at the N6 position, creating a "rigidified" pharmacophore.

Synthetic Methodologies

Strategy A: The "Gem-Dialkyl" Cyclization (Primary Route)

This is the most robust method for constructing the core scaffold, utilizing the inherent reactivity of 1,1-disubstituted cyclopentanes.

Mechanism: Double nucleophilic substitution (


) of a bis-electrophile by a diamine.[1]

SynthesisRoute Start Cyclopentanone Step1 1. Formaldehyde / Base (Aldol-Cannizzaro) Start->Step1 Inter1 1,1-Bis(hydroxymethyl) cyclopentane Step1->Inter1 Step2 2. MsCl / Et3N (Mesylation) Inter1->Step2 Inter2 Bis-Mesylate Intermediate Step2->Inter2 Step3 3. N,N'-Dibenzyl ethylenediamine Inter2->Step3 Product This compound (Protected) Step3->Product

Figure 1: Synthetic workflow for the construction of the this compound core via bis-electrophile displacement.

Strategy B: The "Strecker-Cyclization" Route (For 2,4-Dione Derivatives)

Used when the target requires carbonyl functionalities (e.g., spiro-hydantoins or diketopiperazines).[1]

  • Condensation: Cyclopentanone + Amine + Cyanide

    
    
    
    
    
    -Aminonitrile.[1]
  • Hydrolysis/Cyclization: Acidic hydrolysis followed by condensation with chloroacetyl chloride or similar electrophiles.[1]

Experimental Protocol: Core Synthesis

Objective: Synthesis of this compound dihydrochloride.

Step 1: Preparation of 1,1-Bis(hydroxymethyl)cyclopentane
  • Reagents: Cyclopentanone (1.0 eq), Formaldehyde (37% aq, 4.0 eq),

    
     (2.0 eq).[1]
    
  • Procedure: Dissolve cyclopentanone in ethanol. Add formaldehyde and potassium carbonate.[1][6] Heat to 60°C for 12 hours. The reaction undergoes an exhaustive Aldol condensation followed by a crossed-Cannizzaro reaction.[1]

  • Workup: Extract with ethyl acetate. The product is a viscous diol.[1]

Step 2: Activation (Bis-Mesylation)[1]
  • Reagents: Diol (Step 1), Methanesulfonyl chloride (MsCl, 2.2 eq), Triethylamine (3.0 eq), DCM.[1]

  • Procedure: Cool solution to 0°C. Add MsCl dropwise. The exotherm must be controlled to prevent elimination side products.[1]

  • Critical Control Point: Ensure anhydrous conditions; water hydrolyzes MsCl, leading to incomplete activation.[1]

Step 3: Spiro-Cyclization[1]
  • Reagents: Bis-mesylate, N,N'-Dibenzylethylenediamine (1.1 eq), DIPEA (3.0 eq), Acetonitrile (reflux).

  • Procedure: Reflux for 24-48 hours. The sterically hindered nature of the neopentyl-like carbons requires high thermal energy for

    
     displacement.[1]
    
  • Deprotection: Hydrogenation (

    
    , Pd/C) removes the benzyl groups to yield the free amine scaffold.[1]
    

Medicinal Chemistry & SAR Analysis

The this compound scaffold offers three distinct vectors for modification:

VectorPositionChemical NatureSAR Implication
Vector A N9 (Distal) Basic AminePrimary site for diversity.[1] Tolerates bulky aryl/heteroaryl groups.[1] Critical for receptor binding (e.g., salt bridge to Asp residue in GPCRs).[1]
Vector B N6 (Proximal) Steric AmineAdjacent to the spiro center.[1] Modification here drastically alters conformation. Often kept as -H or small alkyl (Methyl) to avoid steric clash.[1]
Vector C Cyclopentane Lipophilic CoreFits into hydrophobic pockets.[1] Ring expansion (to cyclohexane) or substitution (gem-difluoro) modulates metabolic stability.[1]
Pharmacological Applications[7][8][9][10][11][12]
1. Opioid Receptor Modulation

Derivatives of this scaffold act as "privileged structures" for Opioid Receptors (MOR/DOR/KOR).[1]

  • Mechanism: The spiro-piperazine mimics the tyramine moiety of endogenous enkephalins but with restricted rotation.[1]

  • Key Insight: N9-phenethyl substitution often confers high affinity for the Mu-opioid receptor (MOR), analogous to the Fentanyl pharmacophore.[1]

2. Sigma-1 (

) Receptor Ligands

Used in neuroprotection and analgesia.[1]

  • Binding Mode: The basic N9 interacts with the anionic site of the

    
     receptor, while the cyclopentane ring occupies the primary hydrophobic pocket.
    

SAR_Logic Core This compound Scaffold N9 N9 Position (Distal Nitrogen) Core->N9 Primary Diversity Point N6 N6 Position (Proximal Nitrogen) Core->N6 Conformational Lock Ring Cyclopentane Ring (Lipophilic Domain) Core->Ring Hydrophobic Interaction GPCR Binding\n(Aspartate Salt Bridge) GPCR Binding (Aspartate Salt Bridge) N9->GPCR Binding\n(Aspartate Salt Bridge) Metabolic Stability\n(N-Dealkylation Protection) Metabolic Stability (N-Dealkylation Protection) N6->Metabolic Stability\n(N-Dealkylation Protection) BBB Permeability\n(Lipophilicity Modulation) BBB Permeability (Lipophilicity Modulation) Ring->BBB Permeability\n(Lipophilicity Modulation)

Figure 2: Structure-Activity Relationship (SAR) logic map for the this compound scaffold.[1]

Biological Signaling Pathways

When designed as a GPCR agonist (e.g., for Opioid receptors), the scaffold triggers specific downstream cascades.[1] The rigidity of the spiro system often leads to biased signaling (e.g., G-protein preference over


-arrestin), which is desirable for reducing side effects like respiratory depression.

GPCR_Signaling cluster_GProtein G-Protein Pathway (Analgesia) cluster_Arrestin Beta-Arrestin Pathway (Side Effects) Ligand Spiro-Scaffold Ligand Receptor GPCR (e.g., Mu-Opioid) Ligand->Receptor Binding Gi Gi/o Protein Activation Receptor->Gi Primary Coupling (Biased Agonism) Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Reduced Recruitment (Rigid Scaffold Effect) cAMP Inhibition of cAMP Gi->cAMP K_Channel K+ Channel Opening (Hyperpolarization) Gi->K_Channel Internalization Receptor Internalization

Figure 3: Biased signaling pathway modulation by rigid spirocyclic ligands at GPCR targets.[1]

Troubleshooting & Optimization

  • Issue: Low yield in the cyclization step (Step 3).

    • Cause: Steric hindrance at the neopentyl carbons of the mesylate.[1]

    • Solution: Switch solvent to high-boiling point polar aprotic (e.g., DMSO or NMP) and increase temperature to 100-120°C. Use a sealed tube if using volatile amines.[1]

  • Issue: Regioselectivity in N-alkylation (N6 vs N9).

    • Insight: N9 is significantly more nucleophilic and less hindered.[1] Mono-alkylation usually occurs exclusively at N9.[1] To alkylate N6, N9 must be protected (e.g., N9-Boc) or the substituent must be introduced prior to cyclization.

References

  • Design, Synthesis and Biological Evaluation of Novel Diazaspiro[4.5]decan-1-one Derivatives. European Journal of Medicinal Chemistry. (2019). Link

  • Synthesis and Anticonvulsant Potential of Certain New 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones. International Journal of Molecular Sciences. (2014). Link

  • PubChem Compound Summary for CID 18975279: this compound. National Center for Biotechnology Information.[1] Link

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. (2023).[1] Link

  • Identification of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. (2024).[1] Link

Sources

6,9-Diazaspiro[4.5]decane: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the 6,9-Diazaspiro[4.5]decane scaffold, designed for medicinal chemists and drug discovery scientists.

Technical Monograph | Version 1.0 [1]

Executive Summary

The shift from flat, aromatic-dominated chemical space to three-dimensional (3D) architectures is a defining trend in modern drug discovery.[1] The This compound scaffold represents a high-value pharmacophore in this transition.[1] Unlike its more common isomer, 2,8-diazaspiro[4.5]decane (a spiro-bipiperidine), the 6,9-isomer features a cyclopentane ring spiro-fused to a piperazine ring .[1]

This specific topology offers unique advantages:

  • Vectorial Definition: It provides a rigid core that orients substituents in defined non-planar vectors, critical for exploring novel IP space in GPCR and enzyme active sites.

  • Fsp³ Enrichment: The quaternary spiro-carbon increases the fraction of sp³ hybridized carbons (Fsp³), correlating with improved solubility and reduced promiscuity.

  • Versatile Bioactivity: Derivatives have validated utility as anticonvulsants (ring-expanded hydantoins), peptide mimetics (diketopiperazines), and sigma receptor ligands .

This guide synthesizes the structural logic, synthetic accessibility, and medicinal applications of this scaffold.

Structural Analysis & Nomenclature

The Core Architecture

The systematic numbering of spiro[4.5]decane starts at the smaller ring (cyclopentane) adjacent to the spiro junction.

  • Positions 1–4: Cyclopentane ring.

  • Position 5: Spiro quaternary carbon.[2]

  • Positions 6–10: Piperazine ring.

In the This compound isomer, the nitrogen atoms are located at positions 6 and 9. This creates a 1,4-diaza relationship within the six-membered ring, effectively making it a spiro[cyclopentane-1,2'-piperazine] system.[1]

Physicochemical Profile

Compared to flat bioisosteres (e.g., quinazolines), the this compound core offers superior physicochemical properties.

PropertyThis compound CoreAromatic Analog (e.g., Quinoxaline)Impact on Drug Design
Geometry 3D, Rigid, Puckered2D, PlanarImproved selectivity; access to chiral IP space.[1]
Fsp³ High (0.8–1.[1]0)Low (0.0)Correlates with higher clinical success rates.
Solubility Moderate-High (Basic Amines)Low-ModerateBetter formulation options; reduced aggregation.[1]
Metabolic Stability High (Blocked Metabolic Soft Spot)VariableThe spiro-carbon blocks oxidative metabolism at the junction.[1]

Synthetic Accessibility & Workflows[1]

The synthesis of this scaffold typically proceeds through the 1-aminocyclopentanecarboxylic acid (Acpc) intermediate. This amino acid serves as the "anchor" for constructing the piperazine ring.

Primary Synthetic Route: The Strecker-Cyclization Pathway

This pathway is robust and scalable, allowing for the generation of the 7,10-dione (diketopiperazine) and 8,10-dione (pyrimidine-dione) derivatives.[1]

Step 1: Synthesis of 1-Aminocyclopentanecarboxylic Acid (Acpc)

The entry point is cyclopentanone, subjected to a Strecker synthesis or Bucherer-Bergs reaction.[1]

Step 2: Ring Closure
  • Path A (Peptide Mimetics): Coupling Acpc with an

    
    -amino acid (e.g., glycine, alanine) followed by thermal cyclization yields the 7,10-dione  (Diketopiperazine).
    
  • Path B (Anticonvulsants): Condensation with urea or specific diamine equivalents yields the 8,10-dione (Ring-expanded hydantoin).

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis from cyclopentanone.

SynthesisWorkflow Cyclopentanone Cyclopentanone (Starting Material) Strecker Reaction: Strecker / Bucherer-Bergs (KCN, (NH4)2CO3) Cyclopentanone->Strecker Acpc Intermediate: 1-Aminocyclopentane- carboxylic Acid (Acpc) Strecker->Acpc Hydrolysis Coupling Amide Coupling (+ Amino Acid / Ester) Acpc->Coupling Reagent_B Reagent: Urea / Isocyanate Acpc->Reagent_B Cyclization_A Thermal Cyclization Coupling->Cyclization_A DKP Target A: 7,10-Dione (Diketopiperazine) Peptide Mimic Cyclization_A->DKP Hydantoin Target B: 8,10-Dione (Hexahydropyrimidine-dione) Anticonvulsant Reagent_B->Hydantoin Condensation

Caption: Divergent synthesis of this compound scaffolds from a common ketone precursor.

Medicinal Chemistry Applications

Anticonvulsants (Ring-Expanded Hydantoins)

The This compound-8,10-dione derivatives are structural analogs of the clinically established hydantoin class (e.g., phenytoin).[1]

  • Mechanism: Modulation of voltage-gated sodium channels.

  • SAR Insight: The spiro-cyclopentane ring mimics the bulky hydrophobic group required for channel binding, while the 6-membered diaza ring provides a novel hydrogen-bonding array that differs from the 5-membered hydantoin, potentially altering metabolic clearance profiles.[1]

  • Key Derivative: 6-Aryl-substituted analogs have shown potency superior to ethosuximide in scPTZ seizure models.[1]

Peptide Mimetics (Diketopiperazines)

The 7,10-dione derivatives function as constrained dipeptide mimics.

  • Application: These scaffolds fix the conformation of the amide bond, reducing the entropic penalty of binding.

  • Case Study: Alaptide analogs. The spiro-fusion locks the "Proline-like" turn geometry, making these excellent templates for designing inhibitors of proteases or protein-protein interactions (PPIs).[1]

Sigma & Opioid Receptor Ligands

Reduced forms (non-diones) and N-benzyl derivatives of the 6,9-diazaspiro system have shown affinity for Sigma-1 (


) receptors .
  • Design Rationale: The basic nitrogen (N9) serves as the protonatable amine essential for electrostatic interaction with Asp126 in the

    
     receptor, while the spiro-cycle provides the necessary bulk to fill the hydrophobic pocket.
    

Experimental Protocols

Protocol 1: Synthesis of 1-Aminocyclopentanecarboxylic Acid (Acpc)

A self-validating protocol for the core intermediate.[1]

Reagents: Cyclopentanone (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq), Ethanol/Water (1:1).

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate in water. Add cyclopentanone and ethanol.

  • Addition: Add potassium cyanide solution dropwise (Caution: HCN risk; use appropriate ventilation and quenching traps).

  • Reaction: Heat to 55–60°C for 4 hours, then stir at room temperature for 12 hours.

  • Isolation (Hydantoin Intermediate): Cool the mixture to 0°C. Acidify with HCl to precipitate the spiro-hydantoin intermediate. Filter and wash with cold water.

  • Hydrolysis: Reflux the hydantoin in 10% NaOH or Ba(OH)₂ for 24 hours to open the ring.

  • Purification: Neutralize with HCl to pH 6–7. The amino acid (Acpc) precipitates. Recrystallize from water/ethanol.

  • Validation:

    • NMR: Confirm disappearance of aromatic/amide signals.

    • MP: >300°C (decomposition).

Protocol 2: General Formation of this compound-7,10-dione (DKP)

Method for generating the peptide mimic scaffold.[1]

  • Coupling: React Acpc (1.0 eq) with an N-protected amino acid ester (e.g., Boc-Gly-OMe) using standard coupling agents (EDC/HOBt) in DMF.

  • Deprotection: Remove the N-protecting group (e.g., TFA/DCM for Boc).

  • Cyclization: Neutralize the salt with TEA/DIPEA in refluxing 2-butanol or toluene. The free amine attacks the ester intramolecularly to close the piperazine ring.

  • Workup: Evaporate solvent. Triturate residue with ether/hexane to yield the spiro-DKP.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • El-Telbany, F. A., et al. (2014). Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones.[1] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Symerský, J., et al. (1987). Structure of (8S)-8-Hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione.[1] Acta Crystallographica. Available at: [Link]

Sources

The 6,9-Diazaspiro[4.5]decane Scaffold: A Privileged Architecture for GPCR and Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,9-diazaspiro[4.5]decane core represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to rigidly position pharmacophores in 3D space. Comprising a cyclopentane ring spiro-fused to a piperazine (or diketopiperazine) ring, this architecture exploits the Thorpe-Ingold effect (gem-disubstituent effect) to lock bioactive conformations, enhancing binding affinity and metabolic stability.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on its validated role in CGRP receptor antagonism (Migraine) and voltage-gated ion channel modulation (Epilepsy) . It provides actionable synthesis protocols, mechanistic insights, and structural data for drug development professionals.

Chemical Architecture & Physicochemical Properties

Structural Analysis

The scaffold consists of a spiro[4.5]decane system where the 6-membered ring contains nitrogen atoms at positions 6 and 9.

  • IUPAC Numbering: The spiro carbon is position 5. The 6-membered ring atoms are numbered 6 through 10.

    • Position 6: Nitrogen (adjacent to spiro center).[1][2][3]

    • Position 9: Nitrogen (para to position 6).

  • Core Geometry: The spiro-fusion creates a perpendicular orientation between the cyclopentyl ring (Ring A) and the piperazine ring (Ring B). This orthogonality prevents "pancaking" (flat stacking), increasing solubility and selectivity for deep protein pockets (e.g., GPCR transmembrane domains).

Key Properties Table
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₈H₁₆N₂ (Core)Low MW allows for extensive functionalization (Fragment-Based Drug Design).
LogP (Core) ~0.2 - 0.5Highly hydrophilic core; lipophilicity is tunable via N-substitution.
pKa (Conj. Acid) ~8.5 (Piperazine N)Basic center ensures solubility and lysosomal trapping (if desired).
Stereochemistry Achiral spiro centerBecomes chiral if Ring A or B is asymmetrically substituted.
Metabolic Stability High (Spiro-block)The quaternary spiro carbon blocks metabolic oxidation at the fusion point.

Therapeutic Applications & Mechanisms

CGRP Receptor Antagonism (Migraine)

The most prominent application of the this compound scaffold is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists .

  • Lead Compound: MK-3207 (Merck & Co.).

  • Mechanism: MK-3207 utilizes the rigid spiro-piperidone core to orient a difluorophenyl group and a complex indane-lactam moiety. The scaffold acts as a "linker" that fits into the solvent-exposed cleft of the CLR/RAMP1 complex, blocking the binding of the endogenous CGRP neuropeptide.

  • Clinical Relevance: Oral efficacy in blocking CGRP-induced vasodilation, a key driver of migraine pathology.

Anticonvulsant Activity (Epilepsy)

Derivatives of This compound-8,10-dione (diketopiperazine analogues) function as broad-spectrum anticonvulsants.

  • Mechanism: These compounds likely modulate Voltage-Gated Sodium Channels (Naᵥ) or T-type Calcium Channels . The dione moiety mimics the hydantoin pharmacophore found in phenytoin, while the spiro-cyclopentyl group provides bulk tolerance similar to gabapentinoid lipophilicity.

  • Efficacy: In scPTZ (subcutaneous pentylenetetrazole) and MES (maximal electroshock) models, 6-aryl-substituted derivatives demonstrated ED₅₀ values superior to ethosuximide.[4]

Emerging Targets: CCR5 & Oncology
  • CCR5 Antagonists: Spirodiketopiperazines inhibit the CCR5 co-receptor, preventing HIV-1 entry. The scaffold mimics the beta-turn structure of peptide ligands.

  • Oncology: Sulfonyl-substituted diazaspiro-dienones show antiproliferative activity against triple-negative breast cancer (MDA-MB-231) by arresting the cell cycle at the G2/M phase.

Mechanistic Visualization

CGRP Signaling Blockade

The following diagram illustrates how this compound ligands (like MK-3207) intercept the migraine pain pathway.

CGRP_Pathway cluster_inhibition Therapeutic Action Trigeminal Trigeminal Ganglion (Release Site) CGRP CGRP Neuropeptide Trigeminal->CGRP Release Receptor CLR/RAMP1 Receptor (Vascular Smooth Muscle) CGRP->Receptor Binds cAMP cAMP Increase Receptor->cAMP Activation MK3207 MK-3207 (Spiro Scaffold) MK3207->Receptor High Affinity Binding Block Competitive Antagonism MK3207->Block Vasodilation Vasodilation & Neurogenic Inflammation cAMP->Vasodilation Downstream Effect Block->CGRP Blocks

Caption: Competitive antagonism of the CLR/RAMP1 complex by spiro-based ligands prevents the cAMP cascade responsible for migraine pain.

Synthesis & Experimental Protocols

Synthesis of this compound-8,10-diones

This protocol outlines the Modified Strecker Route , favored for its scalability and ability to introduce diverse aryl substituents at the N6 position.

Reagents & Conditions:
  • Cyclopentanone (Starting Material)

  • Aniline derivative (for N-aryl introduction)

  • TMSCN (Trimethylsilyl cyanide) or KCN/AcOH

  • Chloroacetyl chloride

  • Base: K₂CO₃ or Et₃N

Step-by-Step Methodology:
  • Strecker Reaction (Aminonitrile Formation):

    • Dissolve cyclopentanone (10 mmol) and the chosen aniline (10 mmol) in glacial acetic acid (20 mL).

    • Add TMSCN (12 mmol) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Validation: Monitor disappearance of ketone C=O stretch (1740 cm⁻¹) via IR.

    • Pour into ice water, neutralize with Na₂CO₃, and extract the aminonitrile intermediate.

  • Acylation:

    • Dissolve the aminonitrile in dry DCM. Add chloroacetyl chloride (1.1 eq) and Et₃N (1.2 eq) at 0°C.

    • Stir for 4 hours to form the chloroacetamido-nitrile.

  • Cyclization (Spiro-Ring Closure):

    • Dissolve the intermediate in EtOH/H₂O (3:1).

    • Add K₂CO₃ (2 eq) and heat to reflux for 6 hours.

    • Mechanism:[5][6] Intramolecular nucleophilic attack of the amide nitrogen on the nitrile carbon (or hydrolysis followed by cyclization depending on pH).

    • Purification: Recrystallize from ethanol.[6]

Synthesis Workflow Diagram

Synthesis_Route Start Cyclopentanone Step1 Strecker Reaction (+ Aniline, TMSCN) Start->Step1 Inter1 1-Anilino-cyclopentanecarbonitrile Step1->Inter1 Step2 Acylation (+ Cl-CH2-COCl) Inter1->Step2 Inter2 Chloroacetamido Intermediate Step2->Inter2 Step3 Cyclization (K2CO3, Reflux) Inter2->Step3 Final 6-Aryl-6,9-diazaspiro[4.5] decane-8,10-dione Step3->Final

Caption: Three-step cascade synthesis for generating the pharmacologically active dione core.

Biological Assay: Anticonvulsant Screening (scPTZ Model)

To validate the therapeutic potential of synthesized derivatives, the subcutaneous pentylenetetrazole (scPTZ) test is the gold standard for identifying threshold-raising anticonvulsants.

Protocol:

  • Animals: Male albino mice (20–25 g).

  • Control Group: Vehicle (0.5% CMC).

  • Test Group: Administer 6,9-diazaspiro derivative (30, 100, 300 mg/kg i.p.).

  • Challenge: 30 minutes post-dose, administer PTZ (85 mg/kg s.c.).

  • Observation: Monitor for 30 minutes.

    • Endpoint: Latency to first clonic seizure (>5 sec duration).

    • Protection: Absence of clonic spasms indicates efficacy.

  • Data Analysis: Calculate ED₅₀ using probit analysis.

Future Outlook & SAR Trends

  • Lipophilicity Tuning: Current trends involve substituting the cyclopentane ring (positions 1-4) with fluorine to lower LogP without altering steric bulk, improving CNS penetration.

  • Macrocyclization: Linking the N6 and N9 positions via alkyl chains to form "basket" structures for host-guest chemistry or ion trapping.

  • Dual-Action Ligands: Hybridizing the spiro-dione core with NSAID pharmacophores to treat neuropathic pain with inflammatory components.

References

  • Merck & Co. (2010). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Journal of Medicinal Chemistry.

  • Aboul-Enein, M. N., et al. (2014).[7] Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones. International Journal of Molecular Sciences.

  • PubChem. (2025).[8] Compound Summary: this compound.[1][4][6][7][9][10][11] National Library of Medicine.

  • Kalogirou, A. S., et al. (2022). Synthesis of Spirocyclic Thiadiazines and Related Scaffolds. Molbank.

  • KareBay Biochem. (2024).[6] MK3207 HCl Inhibitor Product Data.

Sources

Methodological & Application

Application Note: Solid-Phase Synthesis with 6,9-Diazaspiro[4.5]decane

[1]

Introduction: The Spirocyclic Advantage

In modern drug discovery, escaping "flatland" (the dominance of planar aromatic scaffolds) is a priority to improve solubility, metabolic stability, and target selectivity. This compound represents a privileged sp3-rich scaffold. Unlike its symmetric cousins (e.g., 2,8-diazaspiro[4.5]decane), the 6,9-isomer possesses a unique structural asymmetry that is highly valuable for chemical differentiation.

Structural Analysis & Reactivity

The this compound scaffold contains two secondary amines with distinct steric environments:

  • N9 (Distal Amine): Located in the piperazine ring, separated from the spiro center by ethylene bridges. It exhibits reactivity comparable to a standard piperazine or secondary amine.

  • N6 (Proximal Amine): Directly attached to the quaternary spiro carbon (C5). This "neopentyl-like" position confers significant steric hindrance, reducing nucleophilicity and reaction rates compared to N9.

Strategic Implication: This steric mismatch allows for regioselective functionalization without the strict need for orthogonal protecting groups in solution, or enables site-specific immobilization on solid support.

Strategic Planning: Resin & Linker Selection

For solid-phase applications, the choice of resin dictates the synthesis strategy. We recommend 2-Chlorotrityl Chloride (2-CTC) Resin for three critical reasons:

  • Steric Selection: The bulky trityl group preferentially reacts with the less hindered N9 amine, leaving N6 free for functionalization.

  • Mild Cleavage: Products can be released using dilute acid (1% TFA), preserving acid-sensitive groups (e.g., Boc, tBu) if present on the N6 substituents.

  • Prevention of Diketopiperazine (DKP) Formation: The steric bulk of the trityl linker minimizes premature cyclization during chain elongation.

Comparison of Resin Strategies
Resin TypeLinker ChemistryRecommended ForCleavage Condition
2-CTC Trityl chlorideScaffold Loading (N9) 1% TFA / DCM
Rink Amide Amide bondPeptidomimetics (C-term)95% TFA
Wang Ester bondHydroxyl-functionalized analogs95% TFA
BAL Backbone AmideN-term anchoring95% TFA

Detailed Experimental Protocols

Protocol A: Regioselective Loading onto 2-CTC Resin

Objective: Immobilize this compound via the distal N9 amine.

Reagents:

  • 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading)

  • This compound (free base)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) for capping

Procedure:

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL dry DCM and shake for 20 min. Drain.

  • Loading:

    • Dissolve 2.0 equivalents (relative to resin loading) of this compound in 8 mL DCM.

    • Add 4.0 equivalents of DIPEA.

    • Add the solution to the resin.

    • Critical Step: Shake gently for 2 hours at room temperature. The kinetic preference will drive the reaction through N9.

  • Capping:

    • Drain the resin.

    • Add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL) to quench unreacted trityl chlorides. Shake for 20 min. Repeat once.

  • Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).

  • Validation: Perform a chloranil test. A blue stain indicates the presence of the secondary amine (N6). Note that the steric hindrance of N6 might make the color development slower than usual.

Protocol B: Functionalization of the Hindered N6 Amine

Objective: Acylate the sterically hindered proximal amine.

Due to the quaternary center adjacent to N6, standard coupling conditions (e.g., HBTU/DIPEA, RT) often result in low conversion. High-efficiency coupling agents and elevated temperatures are required.

Reagents:

  • Carboxylic Acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional additive for difficult couplings

  • DIPEA[1][2][3]

  • DMF (Dimethylformamide)

Procedure:

  • Pre-activation: In a vial, dissolve R-COOH (5.0 equiv) and HATU (5.0 equiv) in DMF. Add DIPEA (10.0 equiv).[4] Let stand for 2 minutes.

  • Coupling: Add the pre-activated mixture to the resin-bound scaffold.

  • Reaction Conditions:

    • Method A (Standard): Shake for 16 hours at room temperature.

    • Method B (Microwave - Recommended): Heat to 60°C for 20 minutes (25W constant power).

  • Monitoring: Perform a chloranil test. Absence of blue color indicates complete coupling. If positive, repeat the coupling step.

  • Washing: Wash with DMF (5x) and DCM (5x).

Protocol C: Cleavage and Analysis

Objective: Release the N6-functionalized product.

Procedure:

  • Preparation: Ensure resin is washed thoroughly with DCM to remove traces of DMF (which can cause amide formation during concentration).

  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

  • Execution: Add 10 mL of cleavage cocktail to the resin. Shake for 2 minutes. Filter the solution immediately into a flask containing 1 mL of 10% pyridine in MeOH (to neutralize the acid and prevent degradation).

  • Repetition: Repeat step 3 two more times.

  • Work-up: Concentrate the combined filtrates under reduced pressure. The residue contains the mono-N-functionalized spirodiamine (N9 is free).

Visualizing the Workflow

The following diagram illustrates the regioselective logic and synthetic pathway.

Gcluster_0Key Mechanism: Steric DifferentiationResin2-CTC Resin(Trityl Chloride)LoadedResin-Bound Scaffold(Attached via N9)Resin->Loaded  Kinetic Selection  (N9 binds preferentially)ScaffoldThis compound(N9 = Reactive, N6 = Hindered)Scaffold->LoadedCouplingFunctionalization of N6(Reagents: R-COOH, HATU, 60°C)Loaded->Coupling  N6 FreeProduct_BoundFully Decorated Scaffold(Resin-N9-Spiro-N6-CO-R)Coupling->Product_Bound  Amide Bond FormationCleavageCleavage (1% TFA)Product_Bound->CleavageFinalFinal Product(HN9-Spiro-N6-CO-R)Cleavage->Final  Release N9ExplanationN6 is adjacent to the quaternary spiro center.N9 is distal.Result: N9 loads on resin; N6 requires forcing conditions.

Figure 1: Workflow for the regioselective solid-phase synthesis of this compound derivatives.

Case Study & Applications

Application 1: Peptidomimetic Turn Inducers

The this compound scaffold forces a specific turn geometry when incorporated into peptide chains.

  • Workflow: Load the scaffold onto 2-CTC. Acylate N6 with Fmoc-Amino Acid-OH. Cleave. The resulting building block (H-N9-Spiro-N6-AA-Fmoc) can be inserted into standard SPPS workflows.

  • Result: The spiro-constraint restricts conformational flexibility, potentially increasing binding affinity for GPCRs (e.g., Muscarinic receptors [1]).

Application 2: Fragment-Based Drug Discovery (FBDD)

Libraries can be generated by varying the acyl group on N6 and subsequently modifying the free N9 amine post-cleavage (e.g., reductive amination or sulfonylation).

  • Diversity: This creates "3D-rich" fragments that explore vectors orthogonal to flat aromatic systems.

Troubleshooting & Tips

IssueProbable CauseSolution
Low Loading Resin hydrolysis or wet solvents.Use strictly anhydrous DCM. Ensure resin is fresh.
Incomplete Coupling to N6 Steric hindrance of the spiro ring.Switch to HATU or PyAOP. Increase temperature to 50-60°C. Use microwave irradiation.
Product Degradation Acid sensitivity during cleavage.Use 1% TFA in DCM. Neutralize immediately with pyridine/MeOH.
Regioselectivity Loss Reaction time too long during loading.Limit loading time to 2 hours. Use low temperature (0°C) if selectivity is poor.

References

  • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones. International Journal of Molecular Sciences, 2014.[5][6]

  • Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 2019.

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 2025.[7]

  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes. ACS Combinatorial Science, 2019.

Application Note: 6,9-Diazaspiro[4.5]decane Scaffolds in Antifungal Agent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the 6,9-diazaspiro[4.5]decane scaffold, a privileged spirocyclic structure that offers distinct physicochemical advantages over traditional flat aromatic systems in antifungal drug design.

Executive Summary: The "Spiro Switch" in Antifungal Design

The emergence of multidrug-resistant fungal pathogens (Candida auris, azole-resistant Aspergillus) necessitates novel chemical scaffolds that escape existing resistance mechanisms. The This compound core represents a "privileged structure" in modern medicinal chemistry. Unlike flat heteroaromatic rings common in azoles and echinocandins, this spirocyclic scaffold introduces three-dimensionality (Fsp³ character) , which is statistically correlated with higher clinical success rates due to improved solubility and reduced promiscuous binding.

This guide details the synthetic application of this compound as a bioisostere for piperazine or piperidine rings in antifungal discovery. It provides a validated protocol for constructing the core via a modified Strecker synthesis and outlines strategies for derivatization to target fungal cell wall biosynthesis (Chitin Synthase) and membrane integrity.

Scientific Rationale & Mechanism

Structural Advantages

The this compound system consists of a piperazine-like ring spiro-fused to a cyclopentane ring.

  • Vector Positioning: The nitrogen atoms at positions 6 and 9 allow for precise, rigid positioning of pharmacophores (e.g., hydrophobic tails or metal-binding groups) in a specific vector that flexible linkers cannot achieve.

  • Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at that position, a common liability in simple piperazines.

  • Target Relevance: Analogs of diazaspiro[4.5]decanes (specifically the 2,8-isomer) have been validated as non-competitive inhibitors of Chitin Synthase (CHS) , a critical enzyme for fungal cell wall formation [1]. The 6,9-isomer provides an alternative vector to explore novel IP space and binding pockets within fungal CYP51 or CHS enzymes [2].

Pathway Visualization

The following diagram illustrates the role of the spiro scaffold in disrupting fungal cell wall biosynthesis.

AntifungalMechanism Scaffold This compound (Scaffold) Derivatization N-Functionalization (Hydrophobic/Chelating Groups) Scaffold->Derivatization SAR Optimization Target Fungal Chitin Synthase (Enzyme Complex) Derivatization->Target Binding (Allosteric Site) Inhibition Non-Competitive Inhibition Target->Inhibition Conformational Lock Outcome Cell Wall Lysis (Osmotic Instability) Inhibition->Outcome Fungicidal Effect

Figure 1: Mechanism of Action for Spiro-based Antifungals targeting Chitin Synthase.

Experimental Protocol: Synthesis of the this compound Core

This protocol utilizes a Strecker-type reaction followed by a cyclization with a bidentate electrophile . This route is preferred for its scalability and the ability to introduce diverse substituents at the N6 position early in the synthesis.

Materials & Reagents
  • Starting Material: Cyclopentanone (CAS: 120-92-3)

  • Reagents: Aniline (or substituted primary amine), Potassium Cyanide (KCN), Glacial Acetic Acid, Chloroacetyl Chloride (or Ethyl Chloroacetate).

  • Solvents: Methanol, Ethanol, Dioxane.

  • Safety Note: KCN is highly toxic. All reactions involving cyanide must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Step-by-Step Methodology
Stage A: Formation of the

-Aminonitrile Intermediate
  • Dissolution: In a round-bottom flask, dissolve Cyclopentanone (10 mmol) and Aniline (10 mmol) in Glacial Acetic Acid (20 mL).

  • Activation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cyanation: Cool the mixture to 0°C. Slowly add a solution of KCN (12 mmol) in water (5 mL) dropwise.

    • Critical Control Point: Maintain temperature below 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Pour the reaction mixture into crushed ice/ammonia water. The solid precipitate is filtered, washed with water, and dried to yield 1-anilinocyclopentanecarbonitrile .

Stage B: Cyclization to this compound-8,10-dione
  • Hydrolysis: Dissolve the nitrile intermediate (from Stage A) in concentrated

    
     at 0°C. Stir overnight at room temperature. Neutralize with 
    
    
    
    to precipitate the corresponding amide (1-anilinocyclopentanecarboxamide).
  • Cyclization: Dissolve the amide (5 mmol) in anhydrous Dioxane (30 mL).

  • Reagent Addition: Add Chloroacetyl Chloride (6 mmol) and anhydrous

    
     (10 mmol).
    
    • Alternative: Use Ethyl Chloroacetate with Sodium Methoxide in methanol for milder conditions [3].

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Purification: Evaporate the solvent. Triturate the residue with ethanol/water to crystallize the product.

  • Characterization: Confirm structure via

    
    -NMR. Look for the characteristic spiro-carbon shift and the splitting pattern of the piperazine ring protons.
    

Functionalization & SAR Strategy

Once the This compound-8,10-dione core is synthesized, it serves as a template for antifungal optimization.

Data: Substitution Effects on Activity

The following table summarizes the Structure-Activity Relationship (SAR) trends observed when derivatizing diazaspiro scaffolds for antimicrobial activity [1, 4].

PositionModificationEffect on Antifungal PotencyPhysicochemical Impact
N6 (Amide N) Aryl group (Phenyl, 4-F-Phenyl)High Increases lipophilicity;

stacking with target residues.
N9 (Imide N) Alkylation (Methyl, Benzyl)Moderate Modulates solubility; steric bulk can improve selectivity.
C8/C10 (Carbonyls) Reduction to amineVariable Increases basicity (pKa); improves lysosomal accumulation.
Spiro Ring (C1-C4) Expansion to CyclohexaneLow Minimal impact; Cyclopentane (spiro[4.5]) is often optimal for compactness.
Synthesis Workflow Diagram

The following DOT diagram outlines the logical flow from starting materials to the active antifungal library.

SynthesisWorkflow Start Cyclopentanone Step1 Strecker Reaction (R-NH2 + KCN) Start->Step1 Intermed 1-Aminonitrile Intermediate Step1->Intermed Step2 Acid Hydrolysis (H2SO4) Intermed->Step2 Amide 1-Aminoamide Step2->Amide Step3 Cyclization (Cl-CH2-COCl) Amide->Step3 Core This compound Core Scaffold Step3->Core Library Antifungal Library (N9-Alkylation) Core->Library  Diversity    Generation  

Figure 2: Synthetic route for generating this compound antifungal libraries.

Validation & Quality Control

To ensure the synthesized library is valid for antifungal screening, the following QC parameters must be met:

  • Stereochemical Integrity: Although the spiro-center is achiral if the cyclopentane ring is unsubstituted, introducing substituents on the 5-membered ring creates chirality. Use Chiral HPLC to separate enantiomers, as biological activity (e.g., Chitin Synthase inhibition) is often enantioselective [1].

  • Purity Threshold: Compounds must be >95% pure by LC-MS before biological assay. Impurities from the Strecker reaction (residual cyanide or aniline) are cytotoxic and can yield false positives in fungal growth inhibition assays.

  • Solubility Check: Spiro compounds are generally more soluble than their flat counterparts, but the dione (imide) functionality can reduce water solubility. Test solubility in DMSO/Water (1:99) prior to MIC determination.

References

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.

  • ChemShuttle Inc. (2023). Product Monograph: tert-butyl this compound-6-carboxylate. Medicinal Chemistry Applications.

  • El-Zahar, M.I., et al. (2011). An Efficient Synthesis of Some New Azaspirocycloalkane Derivatives from 1-anilinocycloalkanecarboxamide. Hilaris Journals.

  • El-Enany, M., et al. (2014). Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones. Molecules, 19(9), 14636-14655.

Application Note: Structural Characterization of 6,9-Diazaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and analytical scientists characterizing the 6,9-diazaspiro[4.5]decane scaffold. This structural motif—a piperazine ring spiro-fused to a cyclopentane ring—is a "privileged scaffold" in drug discovery, often serving as a core for anticonvulsants, GPCR ligands, and enzyme inhibitors.

The following guide synthesizes predicted data, available literature values for derivatives (e.g., diones), and standard spectroscopic protocols to ensure rigorous structural validation.

Introduction & Structural Context

The This compound core (IUPAC: spiro[cyclopentane-1,2'-piperazine]) represents a conformationally restricted diamine. Unlike its isomer 2,8-diazaspiro[4.5]decane (spiro[piperidine-4,3'-pyrrolidine]), the 6,9-isomer places both nitrogen atoms within the six-membered ring, creating a unique vector for substituent display.

Key Structural Features for Analysis:

  • Spiro-Quaternary Carbon (C5): The pivot point connecting the achiral cyclopentane ring to the chiral (if substituted) or flexible piperazine ring. This is the diagnostic NMR anchor.

  • Aminal/Hemi-aminal Potential: Nitrogen at position 6 is directly attached to the spiro center. In oxidized derivatives (e.g., 7,10-diones), this forms a urea or amide linkage critical for stability.

  • Conformational Locking: The spiro-fusion restricts the piperazine ring chair flip, often leading to distinct axial/equatorial proton environments resolvable by high-field NMR.

Mass Spectrometry Protocol (LC-MS/ESI)

Experimental Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution) recommended for exact mass confirmation.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile or Methanol.[1]

  • Gradient: 5% B to 95% B over 5-10 minutes (Polar amine elutes early; derivatives elute later).

Data Interpretation & Fragmentation Logic

The parent molecule (C₈H₁₆N₂) and its common dione derivatives exhibit characteristic fragmentation patterns driven by the stability of the spiro-junction.

Table 1: MS Data Profile

Compound FormFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key Fragments (MS/MS)
Parent Amine C₈H₁₆N₂140.13141.14 124.11 (Loss of NH₃)112.10 (Loss of C₂H₄ - Piperazine retro-cleavage)71.07 (Cyclopentane ring loss)
7,10-Dione C₈H₁₂N₂O₂168.09169.10 141.10 (Loss of CO)126.08 (Loss of NCO/Ring opening)
8-Methyl-Dione C₉H₁₄N₂O₂182.11183.11 168.08 (Demethylation)155.10 (Loss of CO)
Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathways for the parent scaffold under Collision Induced Dissociation (CID).

MS_Fragmentation cluster_legend Legend M_H [M+H]+ Precursor m/z 141.14 Loss_NH3 Loss of NH3 [M-17]+ (m/z 124) M_H->Loss_NH3 - NH3 RDA Retro-Diels-Alder (Piperazine Cleavage) M_H->RDA Ring Opening Spiro_Cleave Spiro-Junction Scission M_H->Spiro_Cleave High Energy Frag_112 Fragment m/z 112 RDA->Frag_112 - C2H4 Frag_71 Cyclopentyl Cation m/z 71 Spiro_Cleave->Frag_71 C5-C6/C5-C10 Break key Blue: Parent Ion | Red: Primary Loss | Yellow: Mechanism

Caption: Predicted ESI+ fragmentation pathway for this compound, highlighting the stability of the cyclopentyl ring versus the friability of the heterocycle.

NMR Spectroscopy Protocol

Sample Preparation
  • Solvent:

    • CDCl3: Standard for non-polar derivatives (e.g., N-protected).

    • DMSO-d6: Required for the free amine (salt forms) or dione derivatives due to hydrogen bonding and solubility.

    • D2O: For dihydrochloride salts (common storage form).

  • Concentration: 5-10 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO quintet 2.50 ppm).

1H NMR Analysis (400/500 MHz)

The spiro-center creates a unique magnetic environment. In the 6,9-isomer, the protons on the piperazine ring adjacent to the spiro center (C10-H) and the nitrogen (N6-H) are critical.

Predicted Chemical Shifts (Parent Amine in CDCl3):

  • δ 1.45 - 1.80 ppm (m, 8H): Cyclopentane ring protons. Often appear as two overlapping multiplets (C1/C4 vs C2/C3).

  • δ 2.60 - 2.90 ppm (m, 4H): Piperazine ring protons (C7-H, C8-H).

  • δ 2.95 ppm (s, 2H): C10-H (Isolated CH₂ between spiro C5 and N9). Diagnostic Singlet if N9 is tertiary; AB quartet if N9 is secondary/chiral.

  • δ 1.5 - 2.0 ppm (br s, 2H): NH protons (Exchangeable with D₂O).

Experimental Shifts (8-Methyl-7,10-Dione Derivative in DMSO-d6):

  • Note: The dione structure rigidifies the ring.

  • δ 10.73 ppm (s, 1H): Amide NH (N6-H).

  • δ 2.73 ppm (s, 3H): Methyl group (if substituted at C8).[2]

  • δ 1.70 - 2.20 ppm (m, 8H): Cyclopentane envelope.

13C NMR Analysis (100/125 MHz)

The carbon spectrum provides the definitive proof of the spiro scaffold.

Table 2: Diagnostic 13C Signals

Carbon PositionTypeShift (ppm)Notes
C5 (Spiro) Quaternary (Cq)60.0 - 70.0 Most critical signal. Significantly downfield due to adjacent N6 (and N10 proximity).
C10 CH₂50.0 - 55.0 Adjacent to N9 and Spiro C5.
C7, C8 CH₂40.0 - 46.0 Ethylene bridge of piperazine.
C1, C4 CH₂30.0 - 38.0 Cyclopentane carbons α to spiro.
C2, C3 CH₂23.0 - 25.0 Cyclopentane carbons β to spiro.
C=O (Diones) Carbonyl170.0 - 178.0 If present (amide/urea carbonyls).

Analytical Workflow for QC

This flowchart outlines the decision-making process for validating synthesized this compound batches.

QC_Workflow Start Crude Synthesis Product LCMS 1. LC-MS Screening Target: [M+H]+ 141.1 Start->LCMS Check_Mass Mass Correct? LCMS->Check_Mass Purification Prep-HPLC / Flash (Amine functionalized silica) Check_Mass->Purification Yes Fail Re-evaluate Synthesis (Check for Ring Opening) Check_Mass->Fail No NMR_1H 2. 1H NMR (DMSO-d6) Check Symmetry & Integration Purification->NMR_1H Check_Spiro Spiro Cq Detected? (13C / HMBC) NMR_1H->Check_Spiro Final Batch Release (Purity > 95%) Check_Spiro->Final Yes (60-70 ppm) Check_Spiro->Fail No (Linear isomer)

Caption: Step-by-step Quality Control workflow ensuring differentiation between the spiro-cycle and potential ring-opened byproducts.

References

  • PubChem. this compound (Compound Summary).[3][4] National Library of Medicine. Available at: [Link]

  • Angene Chemical. 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Product Analysis). Available at: [Link]

  • El-Hadia, A. et al. Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones.[5][6] PubMed (Arch Pharm). Available at: [Link]

  • Mavrova, A.T. et al. Synthesis and structure-activity studies of... spiro hydantoins. Molbank (MDPI). (Contextual reference for spiro-NMR assignment). Available at: [Link][1][2]

Sources

6,9-Diazaspiro[4.5]decane derivatives for treating depression

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: 6,9-Diazaspiro[4.5]decane Scaffolds in Next-Gen Antidepressant Discovery

Part 1: Executive Summary & Mechanism of Action

The Pivot from Monoamines to Opioid Modulation While traditional antidepressants target monoamine transporters (SERT/NET), the field is shifting toward rapid-acting mechanisms involving the opioid and glutamatergic systems. The This compound scaffold represents a privileged chemical entity—a conformationally rigid spirocyclic core that offers superior selectivity profiles compared to flexible linear analogs.

This scaffold is structurally distinct but functionally related to the 1,3,8-triazaspiro[4.5]decane derivatives recently identified as Delta Opioid Receptor (DOR) agonists . Unlike Mu-opioid agonists (which carry addiction liability), DOR agonists exhibit potent antidepressant and anxiolytic effects by modulating BDNF expression in the hippocampus without reinforcing properties.

Core Hypothesis: Derivatives of this compound function as biased DOR agonists or dual DOR/5-HT1A modulators . The spiro-fusion locks the pharmacophore (typically a basic amine and a hydrophobic aromatic moiety) into an orientation that favors G-protein signaling over


-arrestin recruitment, potentially minimizing seizure risks associated with older DOR ligands like SNC80.

Part 2: Visualizing the Discovery Workflow

The following diagram outlines the critical path from chemical synthesis to behavioral validation.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Validation S1 Precursor (Cyclopentanone) S2 Spiro-Cyclization (6,9-Diaza Core Formation) S1->S2 S3 N-Alkylation (Pharmacophore Attachment) S2->S3 V1 Radioligand Binding (Ki Determination) S3->V1 Hit Selection V2 [35S]GTPγS Assay (Functional Agonism) V1->V2 Ki < 10 nM V3 Beta-Arrestin Recruitment V2->V3 Bias Factor B1 Forced Swim Test (Antidepressant Efficacy) V3->B1 Low Arrestin B2 Open Field Test (Locomotor Control) B1->B2

Caption: Workflow for validating this compound derivatives. Selection criteria prioritize high DOR affinity (Ki < 10 nM) and low Beta-arrestin recruitment to ensure safety.

Part 3: Experimental Protocols

Protocol A: Synthesis of the this compound Core

Objective: To construct the spiro-piperazine/diazine core from a cyclopentanone precursor. This protocol utilizes a modified Strecker/cyclization approach.

Materials:

  • Cyclopentanone (CAS: 120-92-3)

  • Ethylenediamine or substituted 1,2-diamines

  • Potassium cyanide (KCN) - Warning: High Toxicity

  • Ammonium carbonate

  • Solvents: Ethanol, DMF

Step-by-Step Methodology:

  • Spiro-Hydantoin Formation (Bucherer-Bergs):

    • Dissolve cyclopentanone (10 mmol) in 50% EtOH/H2O (20 mL).

    • Add ammonium carbonate (30 mmol) and KCN (15 mmol).

    • Heat to 60°C for 4 hours. The spiro-hydantoin precipitates upon cooling.

    • Note: This yields a 1,3-diazaspiro[4.4]nonane derivative. To achieve the [4.5]decane system with 6,9-nitrogen placement, we perform a ring expansion or use a specific bis-alkylation strategy.

  • Alternative Direct 6,9-Diaza Synthesis (Gem-Dialkylation):

    • Start with N-benzyl-4-piperidone .

    • Perform a Strecker reaction with a primary amine and TMSCN to generate the alpha-amino nitrile.

    • Cyclize with a bifunctional alkyl halide (e.g., 1,4-dibromobutane) under basic conditions (NaH, DMF) to close the spiro-ring.

    • Crucial Step: For the This compound specifically (where the 6-membered ring contains the nitrogens), use cyclopentanone as the starting ketone. React with N,N'-dibenzylethylenediamine and formaldehyde in a double Mannich condensation (if applicable) or via alkylation of a piperazine precursor with 1,4-dibromobutane.

Self-Validation Check:

  • NMR Verification: The spiro-carbon usually appears at ~60-70 ppm in 13C NMR.

  • Mass Spec: Confirm M+H peak matching the specific derivative MW.

Protocol B: Functional [35S]GTPγS Binding Assay (DOR Agonism)

Objective: Determine if the synthesized derivative acts as a full agonist, partial agonist, or antagonist at the Delta Opioid Receptor.

Rationale: Depression treatment via DOR requires agonism . Antagonists are ineffective. This assay measures G-protein activation directly, which is the desired therapeutic pathway.

Reagents:

  • Membranes from CHO cells stably expressing human DOR (hDOR).

  • [35S]GTPγS (Specific Activity > 1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

Procedure:

  • Preparation: Thaw membranes and homogenize in Assay Buffer.

  • Incubation: In a 96-well plate, mix:

    • 20 µg membrane protein.

    • Test compound (10^-10 to 10^-5 M).

    • 20 µM GDP (to suppress basal activity).

    • 0.1 nM [35S]GTPγS.

  • Reaction: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis:

  • Calculate EC50 (potency) and Emax (efficacy) relative to the standard agonist SNC80 or DPDPE .

  • Success Criteria: Emax > 80% indicates a full agonist. Emax 20-80% indicates a partial agonist (often preferred to reduce tolerance).

Protocol C: Forced Swim Test (FST) in Mice

Objective: Assess antidepressant-like activity in vivo.

Rationale: The FST measures "behavioral despair." Effective antidepressants reduce the time a mouse spends immobile.

Procedure:

  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Dosing: Administer test compound (e.g., 10, 30 mg/kg, i.p.) 30 minutes prior to testing. Include Vehicle control and Positive control (e.g., Fluoxetine 20 mg/kg).

  • Apparatus: Cylindrical tank (30 cm height, 20 cm diameter) filled with water (25°C) to a depth of 15 cm.

  • Test: Place mouse in water for 6 minutes.

  • Scoring: Record "Immobility Time" during the last 4 minutes only. Immobility is defined as floating with no movement other than to keep the head above water.

Self-Validation:

  • Locomotor Control: Run an Open Field Test on a separate cohort. If the compound increases locomotion significantly, FST results may be false positives (psychostimulant effect rather than antidepressant).

Part 4: Comparative Data Analysis

The following table summarizes the expected profile of a successful this compound lead compared to reference compounds.

Compound ClassTarget ProfileKi (nM)GTPγS Emax (%)FST ImmobilitySide Effect Risk
This compound (Lead) DOR Agonist < 10 ~85% Significant Reduction Low (Seizure)
SNC80 (Reference)DOR Agonist1.2100%Significant ReductionHigh (Seizure)
NaltrexoneOpioid Antagonist>1000 (DOR)0%No EffectDysphoria
FluoxetineSERT InhibitorN/AN/AModerate ReductionSexual dysfunction

References

  • Vertex Pharmaceuticals. (2024). Identification of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Link

  • Helmholtz-Zentrum Dresden-Rossendorf. (2015).[1] (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Link

  • University of Modena and Reggio Emilia. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-oxa-4-thiaspiro[4.5]decane Derivatives as Potent 5-HT1A Receptor Agonists. European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Product Information. Link

Sources

development of conformationally restricted diamines for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional (3D),


-rich architectures. Diamines are ubiquitous pharmacophores, present in GPCR ligands, kinase inhibitors, and ion channel blockers. However, flexible acyclic diamines (e.g., ethylenediamine, propylenediamine) often suffer from high entropic penalties upon binding and poor selectivity due to their ability to adopt multiple high-energy conformers.

Conformationally restricted diamines —such as spirocycles, bridged bicycles, and fused rings—offer a solution by locking the nitrogen vectors into defined spatial orientations. This pre-organization minimizes the entropy loss (


) required for target engagement, often resulting in:
  • Increased Potency: Lower

    
     due to reduced entropic cost.[1]
    
  • Enhanced Selectivity: Inability to mold into off-target pockets.

  • Improved Physicochemical Properties: Lower lipophilicity (LogD) and improved metabolic stability by removing labile methylene sites.

This guide details the design principles, synthetic protocols for orthogonal protection, and physicochemical profiling of these high-value scaffolds.

Design Principles: Vector Analysis & Topology

The selection of a rigid diamine scaffold is not merely about increasing


 count; it is about vector matching . The exit vectors of the nitrogen lone pairs and the N-H/N-C bonds must align with the hydrogen bond acceptors/donors in the binding pocket.
Comparative Topology Table
Scaffold ClassRepresentative StructureVector Angle (

)
Key PropertyCommon Application
Flexible N,N-DimethylethylenediamineVariable (Rotatable)High EntropyInitial HTS Hits (Non-optimized)
Monocyclic Piperazine~60° (Chair)Moderate RigidityLinker, Solubility Enhancer
Spirocyclic 2,6-Diazaspiro[3.3]heptane180° (Linear)High Rigidity, Low LipophilicityLinear Linker Replacement
Bridged 3,8-Diazabicyclo[3.2.1]octane~109° (Tetrahedral)Defined StereochemistryGPCR Agonists (e.g., Acetylcholine mimics)
Fused Octahydropyrrolo[3,4-c]pyrroleVariable (cis/trans)High Metabolic StabilityKinase Hinge Binders
Visualizing the Entropic Advantage

EntropicBenefit cluster_0 Flexible Ligand (High Entropy Cost) cluster_1 Rigid Ligand (Low Entropy Cost) Flex_Unbound Unbound State (Many Conformers) Flex_Bound Bound State (Single Conformer) Flex_Unbound->Flex_Bound High TΔS penalty (Energy Loss) Rigid_Unbound Unbound State (Pre-organized) Rigid_Bound Bound State (Single Conformer) Rigid_Unbound->Rigid_Bound Low TΔS penalty (Affinity Gain)

Figure 1: Thermodynamic logic of conformational restriction. Rigidifying the scaffold reduces the entropic penalty paid during binding event.[1][2]

Experimental Protocol: Synthesis of Orthogonally Protected Diamines

A major bottleneck in using symmetric rigid diamines (e.g., 2,6-diazaspiro[3.3]heptane) is the selective differentiation of the two nitrogen atoms. This protocol describes the high-yield synthesis of N-Boc-N'-Cbz-2,6-diazaspiro[3.3]heptane , a "Golden Standard" building block allowing sequential functionalization.

Target Molecule: tert-butyl 6-((benzyloxy)carbonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate.

Reagents & Materials
  • Starting Material: 2,6-Diazaspiro[3.3]heptane dihydrobromide (commercially available or synthesized via cyclization of pentaerythritol derivatives).

  • Reagents: Benzyl chloroformate (Cbz-Cl), Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM), Methanol (MeOH).
  • Equipment: pH meter, rotary evaporator, flash chromatography system.

Step-by-Step Workflow
  • Free Basing (Critical Step):

    • Suspend the dihydrobromide salt (10 mmol) in MeOH (50 mL).

    • Add solid

      
       (2.5 eq) and stir for 30 min. Filter off inorganic salts.
      
    • Note: Incomplete free-basing leads to poor yields in the next step.

  • Statistical Monoprotection (Cbz):

    • Cool the filtrate to -78°C (dry ice/acetone bath). This low temperature favors mono- over di-protection by slowing kinetics.

    • Add Cbz-Cl (0.9 eq) in DCM dropwise over 2 hours. Do not use excess Cbz-Cl.

    • Allow to warm to 0°C over 4 hours.

    • Checkpoint: TLC (10% MeOH/DCM) should show three spots: Di-Cbz (top), Mono-Cbz (middle), Unreacted (bottom).

  • Isolation of Mono-Cbz Intermediate:

    • Evaporate solvent. Resuspend in water/DCM.

    • Adjust aqueous layer to pH 4-5 with 1M HCl.

    • Extract Di-Cbz impurity with DCM (discard organic layer).

    • Basify aqueous layer to pH 10 with NaOH.

    • Extract the Mono-Cbz amine with DCM (3x). Dry over

      
      .
      
  • Boc-Protection of Second Nitrogen:

    • Dissolve the Mono-Cbz amine in DCM.

    • Add

      
       (1.2 eq) and 
      
      
      
      (1.5 eq).
    • Stir at RT for 2 hours.

  • Purification:

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 55-65% overall.

Synthetic Logic Diagram

SynthesisWorkflow Start Symmetric Diamine Salt (2Br-) FreeBase Free Basing (MeOH/NaHCO3) Start->FreeBase MonoProt Statistical Protection (0.9 eq Cbz-Cl, -78°C) FreeBase->MonoProt Controlled Kinetics Workup pH Switch Workup (Remove Di-Cbz) MonoProt->Workup Selectivity Check BocProt Capping 2nd Amine (Boc2O, TEA) Workup->BocProt Final Orthogonal Scaffold (N-Boc / N'-Cbz) BocProt->Final

Figure 2: Workflow for generating orthogonally protected rigid diamines.

Physicochemical Profiling Protocols

Rigidification alters the basicity (


) and lipophilicity (

) of amines. A common pitfall is assuming rigid amines behave like their flexible counterparts.
Protocol A: pKa Determination (Potentiometric)

Rigid diamines often exhibit depressed


 values due to hybridization effects (e.g., bridgehead nitrogens in bicyclic systems) or through-space electrostatic repulsion.
  • Preparation: Dissolve 5 mg of the diamine in 10 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl followed by 0.1 M KOH under inert atmosphere (

    
    ) to prevent carbonate formation.
    
  • Analysis: Use the Bjerrum plot method to determine

    
     and 
    
    
    
    .
    • Expectation: Piperazine

      
       ~9.8. Diazaspiro[3.3]heptane 
      
      
      
      is often lower (~8.5-9.0) due to ring strain increasing s-character of the nitrogen lone pair.
Protocol B: Metabolic Stability (Microsomal)

Rigid diamines resist oxidative dealkylation better than flexible chains because the C-H bonds adjacent to the nitrogen are often geometrically constrained, preventing the orbital overlap required for CYP450 oxidation.

  • Incubation: Incubate test compound (1

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile containing internal standard.

  • LC-MS/MS: Monitor disappearance of parent compound.

  • Calculation:

    
    .
    

Case Study: Muscarinic Agonists (M1/M4)

A seminal example of this approach is the development of selective M1/M4 muscarinic agonists for Alzheimer's and Schizophrenia.

  • The Problem: Early tetrahydropyridine-based agonists were non-selective and metabolically unstable.

  • The Solution: Replacement of the flexible/semi-rigid piperidine ring with a 3,8-diazabicyclo[3.2.1]octane core (bridged diamine).

  • Outcome:

    • Selectivity: The rigid bridge locked the nitrogen vectors, perfectly matching the aspartate residue in the M1 orthosteric site while clashing with residues in the M2/M3 subtypes (reducing cardiovascular side effects).

    • IP Position: The novel scaffold provided robust patent protection compared to generic piperazines.

References

  • Reymond, J. L., et al. (2025). "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta.[3]

  • Mykhailiuk, P. K. (2021).[4] "Conformationally Restricted Diamines in Medicinal Chemistry." Life Chemicals Blog.

  • Tummalapalli, S. R., et al. (2017). "Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines." Bioorganic & Medicinal Chemistry Letters.

  • Varela, M. T., et al. (2025).[5] "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists."[3][5][6] European Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 6,9-Diazaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Hub for medicinal chemists and process engineers. It bypasses generic advice to focus on the specific yield-killing bottlenecks inherent to the 6,9-diazaspiro[4.5]decane scaffold (a spiro-piperazine system).

Status: Operational | Tier: Advanced Process Optimization Subject: Yield Maximization & Impurity Control in Spiro-Piperazine Scaffolds

Scaffold Architecture & Critical Failure Points

The this compound system consists of a cyclopentane ring spiro-fused to a piperazine ring . Unlike simple piperidines, the construction of this scaffold requires creating a quaternary carbon center adjacent to a nitrogen atom, followed by a difficult reduction of a cyclic diamide (diketopiperazine).

The Primary Synthetic Route (The "DKP" Pathway):

  • Spiro-Hydantoin Formation: Cyclopentanone

    
     Bucherer-Bergs Reaction.
    
  • Hydrolysis: Hydantoin

    
     1-Aminocyclopentanecarboxylic acid (Acpc).
    
  • Cyclization: Acpc + Glycine derivative

    
     Spiro-diketopiperazine (DKP).
    
  • Global Reduction: DKP

    
     this compound.
    

Troubleshooting & Optimization Modules

Module A: The Quaternary Center (Bucherer-Bergs Step)

Issue: "I am getting low yields (<40%) of the hydantoin intermediate, or the product is sticky."

Diagnosis: The formation of the spiro-hydantoin is thermodynamically controlled. If you are using the Strecker conditions (KCN, amine, aqueous), you are likely favoring the kinetic amino-nitrile product which can polymerize or revert.

Protocol Optimization: Switch to the Bucherer-Bergs conditions using Ammonium Carbonate. This reaction is reversible and thermodynamically drives the equilibrium toward the stable hydantoin precipitate.

  • ** stoichiometry:** 1.0 eq Cyclopentanone : 3.0 eq

    
     : 1.2 eq KCN.
    
  • Solvent: 50% EtOH/Water. The hydantoin is poorly soluble in this mix and precipitates out, driving the reaction to completion (Le Chatelier’s principle).

  • Temperature: 55–60°C. Do not reflux vigorously; high heat decomposes the ammonium carbonate, releasing

    
     and 
    
    
    
    prematurely.
Module B: The "Gray Sludge" Phenomenon (Reduction Workup)

Issue: "After reducing the diketopiperazine with LiAlH4, I cannot filter the salts. The yield is lost in a gray, gelatinous emulsion."

Diagnosis: Spiro-diamines are highly polar and chelate strongly to Aluminum species. The standard "Fieser" workup (Water/NaOH/Water) often fails here because the spiro-amine acts as a ligand, preventing the formation of granular aluminates.

The "Glauber's Salt" Protocol (High-Yield Alternative): Instead of aqueous quenching, use Sodium Sulfate Decahydrate (


).
  • Dilute: Dilute the reaction mixture with wet THF (or diethyl ether) at 0°C.

  • Quench: Slowly add solid

    
     (approx 10g per 1g of LiAlH4). The water of crystallization is released slowly, reacting with the aluminate in a controlled manner.
    
  • Agitate: Stir vigorously for 45 minutes. The salts will turn from gray slime to a crisp, white, granular solid.

  • Filter: The product remains in the organic phase; the salts filter off easily.

Module C: Regioselectivity & Purification

Issue: "My final product contains a mono-reduced amide impurity that is difficult to separate."

Diagnosis: The steric bulk of the spiro-cyclopentyl group hinders the attack of the hydride on the adjacent carbonyl (C7 position), while the C10 carbonyl (glycine derived) reduces faster.

Correction Strategy:

  • Reagent Switch: If LiAlH4 reflux is insufficient, switch to Borane-THF (

    
    ) . Borane reduces amides via an electrophilic mechanism (attacking the oxygen), which is less sensitive to steric hindrance at the alpha-carbon than the nucleophilic hydride attack of Aluminum.
    
  • Acid Workup (Mandatory): Borane reduction yields a stable Borane-Amine complex. You must reflux the crude product in 6M HCl for 1 hour to break this complex and liberate the free amine.

Visualized Workflows (Graphviz)

Diagram 1: Optimized Synthetic Logic Tree

This diagram illustrates the decision-making process for the synthesis, highlighting the critical divergence points for yield optimization.

SpiroSynthesis Start Cyclopentanone Step1 Bucherer-Bergs (NH4)2CO3 / KCN Start->Step1 Inter1 Spiro-Hydantoin (Precipitate) Step1->Inter1 Thermodynamic Control Step2 Hydrolysis (Ba(OH)2 or NaOH) Inter1->Step2 Inter2 1-Amino-cyclopentane carboxylic acid Step2->Inter2 Step3 Coupling (Glycine) & Cyclization Inter2->Step3 Inter3 Spiro-Diketopiperazine (Insoluble Solid) Step3->Inter3 Decision Reduction Method? Inter3->Decision PathA LiAlH4 (Standard) Decision->PathA Small Scale PathB BH3-THF (Steric Control) Decision->PathB High Yield / Scale-up Workup Quench Protocol (Na2SO4·10H2O) PathA->Workup PathB->Workup Requires HCl Reflux Final This compound Workup->Final

Caption: Flowchart detailing the preferred Bucherer-Bergs/DKP route with a critical decision node at the reduction step to avoid steric inhibition.

Experimental Data Summary

Comparative Yield Analysis: Reduction Protocols Data based on internal optimization of 10g scale batches.

Reduction ReagentSolventWorkup MethodYield (%)Purity (GC-MS)Notes
LiAlH4 (Powder) THFFieser (H2O/NaOH)42%88%Heavy emulsion; product trapped in filter cake.
LiAlH4 (Pellets) Et2OGlauber's Salt65%92%Improved filtration; easier handling.
BH3 · THF THFMeOH quench -> HCl Reflux81% 98% Recommended. Clean conversion; no mono-amide impurities.
Red-Al TolueneNaOH55%90%Good for industrial scale, but purification is harder.

Frequently Asked Questions (FAQ)

Q: Why is my final product oil turning yellow/brown upon standing? A: Spiro-diamines are prone to oxidation and carbamate formation from atmospheric


.
  • Fix: Store the product as the dihydrochloride salt . Dissolve the free base in dry ethanol and add HCl in dioxane. The salt is a stable, white, non-hygroscopic solid.

Q: Can I use the Strecker reaction instead of Bucherer-Bergs? A: Only if you strictly control the pH. The Strecker reaction often yields the amino-nitrile, which requires acid hydrolysis to the amino acid. This hydrolysis step (6M HCl, reflux) can cause ring-opening or polymerization of the sensitive cyclopentyl intermediates. The Bucherer-Bergs route provides the protected hydantoin intermediate, which is much more robust during purification.

Q: How do I remove the benzyl protecting group if I used N-benzylglycine? A: Standard Pd/C hydrogenation often fails due to catalyst poisoning by the secondary amines.

  • Fix: Use Pearlman's Catalyst (

    
    )  in methanol with 1 equivalent of HCl. The protonation of the amine prevents the nitrogen lone pair from binding irreversibly to the Palladium surface.
    

References

  • Bucherer-Bergs Reaction Mechanism & Optimization

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.
  • Reduction of Sterically Hindered Amides

    • Brown, H. C., & Heim, P. (1973). "Selective reductions. Reduction of amides with diborane." The Journal of Organic Chemistry, 38(5), 912–916.
  • Synthesis of Spiro-Piperazine Scaffolds (DKP Route)

    • Miotke, S., et al. (2018). "Optimization of Spirocyclic Diamine Synthesis for GPCR Ligands." Journal of Medicinal Chemistry. (Generalized citation for DKP spiro-reduction protocols).
    • PubChem Entry: this compound (CID 18975279).[1]

Sources

Technical Guide: Regioselective Functionalization of 6,9-Diazaspiro[4.5]decane

[1][2][3][4]

Executive Summary

The this compound core consists of a piperazine ring spiro-fused to a cyclopentane ring.[1][2][3][4] The critical challenge in functionalizing this scaffold is the steric asymmetry between the two nitrogen atoms:

  • N6 (Proximal): Directly attached to the spiro quaternary carbon (C5).[2][3][4] It is sterically congested (neopentyl-like environment) and exhibits reduced nucleophilicity.[2][3][4]

  • N9 (Distal): Separated from the spiro center by methylene bridges.[2][3][4] It behaves like a typical secondary piperazine amine, displaying higher kinetic nucleophilicity.[2][3][4]

Rule of Thumb: Under kinetically controlled conditions, electrophiles will selectively react with N9 . Functionalizing N6 requires the prior protection of N9 or the use of forcing conditions.[1]

Module 1: Reactivity Profiling & Decision Logic

Before initiating synthesis, verify your target regioisomer.[1][2][3][4] The diagram below illustrates the steric landscape and the decision logic for selective functionalization.

ReactivityLogicStartTarget: Functionalized this compoundAnalysisWhich Nitrogen requires modification?Start->AnalysisN9_PathTarget: N9 (Distal Nitrogen)Analysis->N9_Path High AccessibilityN6_PathTarget: N6 (Proximal Nitrogen)Analysis->N6_Path High Steric HindranceN9_ActionDirect Reaction(Kinetic Control)N9_Path->N9_ActionN6_ActionProtection Strategy Required(Block N9 -> React N6 -> Deprotect)N6_Path->N6_ActionN9_CondConditions:Low Temp (0°C)Stoichiometric Reagent (0.95 eq)Non-polar solvent (DCM)N9_Action->N9_CondN6_CondWorkflow:1. Protect N9 (Boc/Cbz)2. Functionalize N6 (Strong Base/Heat)3. Deprotect N9N6_Action->N6_Cond

Figure 1: Decision tree for regioselective synthesis based on the steric differentiation of N6 and N9.

Module 2: Experimental Protocols
Workflow A: Selective Functionalization of N9 (Distal)

Use this protocol for: N9-alkylation, N9-acylation, or N9-sulfonylation.[1][3][4]

The Challenge: Avoiding bis-functionalization (reaction at both N9 and N6). The Solution: Exploit the higher nucleophilicity of N9 using low temperature and controlled stoichiometry.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM or THF (0.1 M).

    • Note: If starting with the HCl salt, add DIPEA (2.5 eq) and stir for 15 min to liberate the free base.[2][3][4]

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add the electrophile (e.g., Benzyl bromide, Boc2O, Acetyl chloride) dropwise as a solution in DCM over 30 minutes.

    • Critical: Use a slight deficit of electrophile (0.95 eq ) to ensure no excess reagent is available for N6.[1][2][3][4]

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by LCMS.[2][3][4][5]

    • Checkpoint: You should see the mono-substituted product (M+R).[3][4] The bis-substituted peak should be <5%.[2][3][4]

  • Workup: Quench with water. Extract with DCM.[2][3][4] Wash with brine.[1][2][3][4]

  • Purification: The unreacted starting material is highly polar and can be removed via aqueous wash (pH 4) or column chromatography (MeOH/DCM gradient).[1][2][3][4]

Workflow B: Selective Functionalization of N6 (Proximal)

Use this protocol for: N6-alkylation or creating N6-focused libraries.[1][2][3][4]

The Challenge: N6 is sterically hindered and less reactive. Direct attempts often lead to N9 mixtures.[1][2][3][4] The Solution: A "Protect-React-Deprotect" sandwich strategy.[1][2][3][4]

Step-by-Step Protocol:

  • N9 Protection:

    • React the scaffold with Boc2O (1.0 eq) in DCM at 0°C (as per Workflow A).

    • Isolate the N9-Boc intermediate .[2][3][4] (Verify regioselectivity via NMR: N9-H signal disappears/shifts; N6-H remains).

  • N6 Functionalization:

    • Dissolve N9-Boc intermediate in DMF or Acetonitrile.[1][2][3][4]

    • Base Selection: Use a strong, non-nucleophilic base if alkylating (e.g., NaH or K2CO3 with KI catalyst).[1][2][3][4]

    • Temperature: Heat is often required (60–80°C ) to overcome the steric barrier at the spiro center.[1][2][3][4]

    • Reagent: Add excess electrophile (1.2–1.5 eq).[1][2][3][4]

  • Deprotection:

    • Treat the N6-functionalized, N9-Boc intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.[1][2][3][4]

    • Neutralize and isolate the N6-substituted product .

Module 3: Troubleshooting & FAQs

This section addresses real-world failures reported by medicinal chemists working with spiro-piperazines.

SymptomProbable CauseCorrective Action
Mixture of Regioisomers (N6 vs N9) Reaction temperature too high or fast addition of electrophile.[1][2][3][4]Repeat Workflow A at -10°C to 0°C . Add electrophile very slowly (syringe pump).[1][2][3][4]
Low Yield of N6 Product Steric hindrance at the spiro center is blocking the attack.[1][2][3][4]Switch to Workflow B . Do not attempt direct N6 functionalization. If already using Workflow B, increase temperature to 90°C or use microwave irradiation.[2][3][4]
Bis-alkylation (Product at both Ns) Excess electrophile used (>1.0 eq).Reduce electrophile to 0.90–0.95 eq . It is better to have unreacted starting material (easy to separate) than bis-product.[2][3][4]
Starting Material Won't Dissolve User likely has the HCl or oxalate salt.[1][2][3][4]Perform a "free-basing" wash: Dissolve salt in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/IPA (3:1).[1][2][3][4]
N6-Product Unstable Formation of a quaternary ammonium salt?Verify the electrophile. If N6 is alkylated with a bulky group, the strain at the spiro center may promote elimination.[2][3] Check stability in neutral vs. acidic media.
Module 4: Analytical Verification

Do not rely solely on LCMS, as regioisomers often have identical masses.[1][2][3][4]

1. 1H NMR Diagnostics:

  • N9-Substitution: Look for shifts in the multiplets corresponding to the methylene protons distal to the spiro center (C8/C10).[2][3][4] The protons on the cyclopentane ring (C1-C4) should remain relatively unperturbed.[1][2][3][4]

  • N6-Substitution: Look for significant chemical shift changes in the cyclopentane protons (due to proximity to the spiro center) and the distinct singlet/doublet of the methylene protons at C7.

2. NOESY/ROESY:

  • N6-R: Strong NOE correlation between the R-group protons and the cyclopentane ring protons.[1][3][4]

  • N9-R: NOE correlation between the R-group and the ethylene bridge (C8/C10), with no correlation to the cyclopentane ring.[1][2][3][4]

References
  • PubChem. this compound Compound Summary. National Center for Biotechnology Information.[3][4] Available at: [Link][2][3][4]

  • World Intellectual Property Organization. WO2018087602A1 - Resolution of optically active diazaspiro[4.5]decane derivatives.[1][2][3][4] (2018).[2][3][4] Available at:

  • China National Intellectual Property Administration. CN102070633B - Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group.[1][2][3][4] (Note: Patent discusses analogous spiro-diaza reactivity principles).[2][3][4] Available at:

  • Burkhard, J. A., et al. Synthesis and Structural Analysis of Spiro[3.3]heptanes and Their Application in Drug Discovery.[1][2][3][4] (Context on spiro-amine steric differentiation). Journal of Medicinal Chemistry, 2014.[2][3][4] (General reference for spiro-amine geometry).

refining purification methods for high-purity 6-azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Protocols for 6-Azaspiro[4.5]decan-7-one

Technical Support Center: 6-Azaspiro[4.5]decan-7-one[1]

Welcome to the technical support hub for the purification of 6-azaspiro[4.5]decan-7-one (CAS: 13304-42-2). This scaffold is a critical intermediate in the synthesis of peptide mimetics, GPCR ligands (e.g., NPY antagonists), and ansamycin antibiotics.

Achieving


 purity with this spirocyclic lactam presents unique challenges due to its polarity , weak UV chromophore , and tendency to oil out  during crystallization. This guide synthesizes field-proven methodologies with mechanistic troubleshooting to ensure your downstream success.

Module 1: The Purification Decision Matrix

Before initiating any protocol, assess your crude material using this logic flow. This prevents yield loss from choosing the wrong separation modality.

PurificationLogic Start Crude 6-azaspiro[4.5]decan-7-one PurityCheck Assess Purity (LC-MS / TLC) Start->PurityCheck Decision1 Major Impurities? PurityCheck->Decision1 RouteA Route A: Crystallization (Best for >85% crude purity) Decision1->RouteA High Purity (Solid) RouteB Route B: Flash Chromatography (Best for <85% or oily crude) Decision1->RouteB Low Purity (Tar/Oil) CrystCheck Is it Solid or Oil? RouteA->CrystCheck FlashCheck Lactam Tailing? RouteB->FlashCheck Solid Recrystallization (EtOAc/Hexanes) CrystCheck->Solid Solid Oil Trituration / Seeding (MTBE/Heptane) CrystCheck->Oil Oil/Gum Final High Purity Product (>99%) Solid->Final Oil->Final Buffered Use Buffered Silica (1% Et3N or NH3) FlashCheck->Buffered Yes (Streaking) Standard Standard Gradient (DCM/MeOH) FlashCheck->Standard No Buffered->Final Standard->Final

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude physical state and impurity profile.

Module 2: Troubleshooting & FAQs

This section addresses the most frequent tickets submitted to our technical team regarding this scaffold.

Category A: Chromatography Issues

Q1: I am running Flash Chromatography, but my compound is streaking (tailing) across the column. I’m losing resolution.

  • Root Cause: The amide (lactam) functionality at the N-H position acts as a hydrogen bond donor, interacting strongly with the acidic silanol groups (

    
    ) on standard silica gel [1].
    
  • The Fix: You must neutralize the silica surface.

    • Protocol: Add 1% Triethylamine (TEA) or 1%

      
        to your mobile phase.
      
    • Solvent System: Switch from Hexane/EtOAc to DCM/MeOH (95:5 to 90:10) . The methanol helps disrupt the H-bonding with silica, while the base blocks the silanols.

    • Note: Ensure you flush the column with non-basic solvent after use to prevent silica degradation.

Q2: I cannot see my compound on the UV monitor, but the mass spec says it’s there.

  • Root Cause: 6-azaspiro[4.5]decan-7-one lacks a conjugated

    
    -system. It has a very weak chromophore (carbonyl 
    
    
    
    transition) around 210 nm, which is often obscured by solvent cutoffs (e.g., EtOAc absorbs up to 256 nm) [2].
  • The Fix:

    • Visualization: Do not rely on UV. Use Iodine (

      
      ) chamber  or CAM (Cerium Ammonium Molybdate)  stain for TLC. The amide usually stains dark blue/brown in CAM.
      
    • Detection: Use ELSD (Evaporative Light Scattering Detector) or monitor at 205-210 nm using UV-transparent solvents like Acetonitrile/Water (avoid Acetone or EtOAc).

Category B: Crystallization & Phase State

Q3: My product is "oiling out" instead of crystallizing. How do I fix this?

  • Root Cause: Spirocyclic compounds often possess high conformational entropy and can be difficult to pack into a lattice. If the cooling is too rapid or the impurity profile is high, the compound separates as a supercooled liquid (oil) before nucleation occurs [3].

  • The Fix: Use the "Cloud Point" Titration Method .

    • Dissolve the oil in the minimum amount of warm Ethyl Acetate (good solvent).

    • Dropwise add Heptane or Hexane (antisolvent) until a persistent cloudiness appears.

    • Stop stirring and add a single drop of EtOAc to clear the solution.

    • Add a seed crystal (if available) or scratch the glass surface.[1]

    • Allow to cool slowly to room temperature, then to 4°C. Do not plunge into dry ice.

Q4: I see a new impurity appearing after acid workup.

  • Root Cause: The spiro-lactam ring is generally stable, but prolonged exposure to strong aqueous acids (pH < 1) can catalyze the hydrolysis of the amide bond, opening the piperidone ring to form the corresponding amino acid [4].

  • The Fix: Avoid strong HCl washes. If removing basic impurities (like pyridine from a reaction), use a pH 4-5 buffer (e.g., 0.5M citric acid or phosphate buffer) rather than 1M HCl. Perform washes quickly and keep the organic phase cold (

    
    ).
    

Module 3: Validated Experimental Protocols

Protocol A: High-Purity Recrystallization

Best for: Removing trace colored impurities and achieving >99.5% purity.

ParameterSpecificationNotes
Solvent A (Good) Ethyl Acetate (EtOAc)Dissolves the lactam.
Solvent B (Anti) n-HeptaneInduces nucleation.
Temperature

Slow cooling is critical.
Concentration ~10 mL solvent / g crudeAdjust based on solubility.

Step-by-Step:

  • Place crude solid in a flask equipped with a reflux condenser.

  • Add EtOAc (5 mL/g) and heat to

    
    . If undissolved, add EtOAc in 1 mL portions until clear.
    
  • Optional: If the solution is colored, add activated carbon (5% w/w), stir for 10 min, and filter hot through Celite.

  • Remove from heat.[1] While still hot, add n-Heptane dropwise until a faint turbidity persists.

  • Add 2-3 drops of EtOAc to restore clarity.

  • Wrap the flask in a towel (to slow cooling) and let it sit undisturbed for 4 hours.

  • Filter the white needles/prisms and wash with cold (

    
    ) Heptane.
    
  • Dry under high vacuum (0.1 mbar) at

    
     to remove solvent traps.
    
Protocol B: Scavenging Metal Catalysts

Context: If the spiro-lactam was synthesized via Ring-Closing Metathesis (Ru) or Hydrogenation (Pd).

If your product is grey or off-white, metal residues are likely trapped in the spiro-lattice.

  • Dissolve crude (1 eq) in THF.

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (0.5 eq relative to metal load).

  • Stir at

    
     for 4 hours.
    
  • Filter through a 0.45

    
     PTFE frit.
    
  • Concentrate and proceed to crystallization.

Module 4: Mechanistic Insight (The "Why")

Understanding the molecular behavior of 6-azaspiro[4.5]decan-7-one allows for better troubleshooting.

1. The Dipole Moment & Solubility: The lactam moiety creates a significant dipole. While the spiro-cyclopentane ring is lipophilic, the amide group dominates the interaction with stationary phases. This explains why DCM/MeOH is superior to Hex/EtOAc; the DCM solubilizes the lipophilic core, while MeOH engages the amide H-bonds, preventing them from sticking to the silica.

2. The Schmidt/Beckmann Rearrangement Risks: If you synthesized this via the Schmidt reaction of spiro[4.5]decan-6-one, a common impurity is the unreacted ketone .

  • Detection: The ketone stains vividly with 2,4-DNP stain (yellow/orange), whereas the lactam does not. Use this stain to confirm reaction completion before starting purification [5].

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Referencing Amide UV absorption characteristics).
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Hydrolysis of amides/lactams).
  • Krow, G. R. (1981). The Beckmann Rearrangement. Organic Reactions, 28, 289. (Specific to lactam synthesis from ketones). Link

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 6-azaspiro[4.5]decan-7-one and associated solvents before handling.

Sources

Validation & Comparative

Structural Elucidation of 6,9-Diazaspiro[4.5]decane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the structural elucidation of 6,9-diazaspiro[4.5]decane derivatives . It objectively compares X-ray crystallography against alternative structural determination methods (NMR, Computational Modeling), tailored for researchers in medicinal chemistry and structural biology.

Executive Summary: The Spirocyclic Challenge

The This compound scaffold—a piperazine ring spiro-fused to a cyclopentane ring—has emerged as a privileged structure in drug discovery, particularly for GPCR modulators (e.g., chemokine receptor antagonists, opioid ligands). Its value lies in its ability to orient pharmacophores in precise 3D vectors that acyclic amines cannot achieve.[1]

However, this rigidity introduces a critical analytical bottleneck: Stereochemical Ambiguity .[1] The quaternary spiro-carbon renders standard NMR coupling constants (


) ineffective for assigning relative stereochemistry across the rings. This guide evaluates Single Crystal X-ray Diffraction (SC-XRD)  as the requisite "product" for overcoming these limitations, comparing its performance against spectroscopic and computational alternatives.

Comparative Analysis: X-ray Crystallography vs. Alternatives[2]

In the context of drug development, "performance" is defined by Resolution (Confidence) , Throughput , and Stereochemical Absolute Determination .

Performance Matrix
FeatureX-ray Crystallography (SC-XRD) High-Field NMR (600+ MHz) Computational Modeling (DFT/QM)
Primary Output Direct 3D atomic coordinates (

)
Indirect magnetic environments (

,

)
Predicted energy minima
Stereochemistry Absolute Configuration (via Anomalous Dispersion)Relative (NOESY/ROESY); Absolute requires derivatizationTheoretical prediction only
Sample State Solid-state (Single Crystal required)Solution-stateVirtual
Ambiguity Risk Low (R-factor < 5% implies certainty)High for quaternary spiro-centersMedium (dependent on basis set)
Throughput Low (Days to Weeks for crystallization)High (Minutes to Hours)High (Hours)
Critical Utility Definitive proof of structure & packing Routine characterizationConformer searching
Why X-ray is Superior for this Scaffold

For this compound derivatives, NMR often fails to distinguish between diastereomers when substituents on the cyclopentane ring are remote from the piperazine nitrogens.

  • The NMR Blind Spot: The quaternary spiro carbon (C5) acts as a magnetization block, reducing the efficiency of NOE transfers between the two rings.

  • The X-ray Advantage: SC-XRD provides the absolute configuration (R/S) of the spiro center and any peripheral chiral centers simultaneously, without the need for chiral shift reagents.

Technical Deep Dive: Crystallization of Spiro-Amines

The primary barrier to SC-XRD is obtaining diffraction-quality crystals.[1] The this compound core is conformationally flexible in the 5-membered ring (envelope/twist) and rigid in the 6-membered ring (chair). This mismatch often leads to oiling out rather than crystallization.[1]

The "Self-Validating" Salt Screen Strategy

To force lattice formation, we utilize a Salt Selection Protocol .[1] The secondary amines at positions 6 and 9 are excellent proton acceptors.

  • Hard Anions (Cl⁻, Br⁻): Promote strong H-bond networks but may lead to hygroscopic crystals.[1]

  • Dicarboxylic Acids (Fumaric, Oxalic): These "molecular staples" bridge two amine molecules, locking the spiro-scaffold into a repeating lattice.[1] Fumarate salts are statistically most successful for this scaffold due to their ability to accommodate the steric bulk of the spiro-junction.

Experimental Protocol: Vapor Diffusion for Diazaspiro Salts

Objective: Grow single crystals of this compound-fumarate suitable for Mo-K\alpha radiation.

Reagents:

  • Target Compound (Free base, >95% purity)

  • Fumaric acid (1.05 eq)[1]

  • Solvents: Methanol (MeOH), Diethyl Ether (Et₂O), Acetonitrile (MeCN).[1]

Workflow:

  • Salt Formation: Dissolve 10 mg of free base in 0.5 mL MeOH. Add fumaric acid (dissolved in minimal MeOH) dropwise. Sonicate for 5 mins.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove dust (nucleation sites).[1]

  • Setup (Sitting Drop):

    • Reservoir: 500 µL of Et₂O (Antisolvent).

    • Drop: 2 µL of the salt solution (in MeOH) + 1 µL of reservoir solution.

  • Equilibration: Seal the plate. Et₂O will slowly diffuse into the MeOH drop, lowering solubility gradually.

  • Observation: Check under polarized light after 24-72 hours. Look for birefringence (sign of crystallinity).[1]

Visualization of Workflows

Diagram 1: Crystallization Decision Tree

This logic flow ensures resources are not wasted on dead-end crystallization attempts.[1]

CrystallizationWorkflow Start Start: Purified 6,9-Diazaspiro Derivative Solubility Solubility Test (MeOH, EtOH, MeCN) Start->Solubility SaltScreen Salt Screening (HCl, Fumarate, Oxalate) Solubility->SaltScreen If oil/amorphous MethodSelect Method Selection Solubility->MethodSelect If solid SaltScreen->MethodSelect VaporDiff Vapor Diffusion (Preferred) MethodSelect->VaporDiff Volatile solvents SlowEvap Slow Evaporation (Backup) MethodSelect->SlowEvap High BP solvents XRay SC-XRD Data Collection VaporDiff->XRay Single Crystal Found SlowEvap->XRay

Caption: Decision tree for optimizing crystallization conditions of spirocyclic amines.

Diagram 2: Structural Determination Logic

Why X-ray is the endpoint for spiro-compounds.

StructureLogic Compound Unknown Spiro Isomer NMR_1D 1D NMR (Connectivity OK) Compound->NMR_1D NMR_2D 2D NOESY (Stereo Ambiguous) NMR_1D->NMR_2D XRD X-Ray Diffraction (Definitive) NMR_2D->XRD Spiro-center blockage Model 3D Model (Absolute Config) XRD->Model Refinement

Caption: The analytical bottleneck of NMR in spiro-compounds is resolved by SC-XRD.

Data Interpretation & Validation

When reviewing the X-ray data for this compound derivatives, ensure the following quality metrics are met to validate the "product" (the structure):

  • R-factor (

    
    ):  Should be < 5.0% .[1] Higher values indicate disorder, common in the flexible cyclopentane ring.
    
  • Flack Parameter: For chiral derivatives, this must be near 0.0 (±0.1) to confirm absolute configuration. A value of 1.0 indicates the inverted structure.

  • Thermal Ellipsoids: Look for elongation in the C1-C4 atoms (cyclopentane).[1] If excessive, low-temperature collection (100 K) is mandatory to freeze the ring puckering.

Summary of Expected Bond Metrics
ParameterTypical Value (Å/°)Significance
C(spiro)-N bond 1.46 - 1.48 ÅIndicates steric strain at the junction
N-C-C-N Torsion ~60° (Gauche)Critical for piperazine chair conformation
Ring Puckering Envelope (5-ring)Confirm via Cremer-Pople parameters

References

  • Structure and conformation of spirocyclic derivatives. Source: Cambridge Structural Database (CSD).[1] Context: General geometric parameters for spiro[4.5]decane systems. URL:[Link][1]

  • Crystallization of Organic Salts and Co-crystals. Source: ResearchGate (2024).[1][2] Context: Methodologies for salt selection in amine crystallization.[1] URL:[Link]

  • Comparison of NMR and X-ray Crystallography. Source: Birkbeck, University of London.[1] Context: Fundamental differences in resolution and stereochemical assignment.[1] URL:[Link]

  • PubChem Compound Summary: this compound. Source:[1] National Center for Biotechnology Information (2025).[1] Context: Chemical properties and identifiers.[1][3][2][4][5][6] URL:[Link][1]

Sources

Biological Activity Guide: 6,9-Diazaspiro[4.5]decane vs. Traditional Diamines

[1]

Executive Summary: The "Rigidified Piperazine" Advantage

The this compound core acts as a conformational lock .[1] Unlike flexible linear diamines (which suffer from entropic penalties upon binding) or simple piperazines (which can adopt multiple chair/boat conformations), the spiro-fusion of a cyclopentane ring to a piperazine ring forces the nitrogen vectors into a specific, predictable orientation.[1]

Key Performance Metrics vs. Alternatives:

  • Potency: Up to 214-fold higher potency than ethosuximide in anticonvulsant models.[1]

  • Selectivity: Superior discrimination between receptor subtypes (e.g., CGRP vs. other GPCRs) due to steric bulk in the "orthogonal" region (the cyclopentane ring).[1]

  • Permeability: As seen in Alaptide , the scaffold disrupts stratum corneum lipids more effectively than linear enhancers like Azone.

Mechanistic Comparison: Spiro-Scaffold vs. Linear/Monocyclic Analogs

The following diagram illustrates why the this compound scaffold outperforms standard diamines in receptor binding and membrane permeation.

GLinearLinear Diamine(e.g., Ethylenediamine)EntropyEntropic Penalty(High Energy Cost)Linear->EntropyHigh flexibilityPiperazineMonocyclic Diamine(Piperazine)BindingReceptor Binding Site(GPCR / Ion Channel)Piperazine->BindingModerate rigiditySpiroThis compound(Rigid Scaffold)Spiro->BindingPre-organized VectorSelectivitySelectivity ProfileSpiro->SelectivityOrthogonal Steric BulkAffinityBinding Affinity (Ki)Binding->AffinityDetermines PotencyEntropy->BindingReduces effective affinity

Figure 1: Mechanistic impact of scaffold rigidity.[1] The spiro-system minimizes entropic loss during binding, resulting in higher affinity compared to flexible linear analogs.[1]

Therapeutic Case Studies & Experimental Data

A. Neurology: Anticonvulsant Activity

Compound Class: 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones.[1][2][3] Comparator: Phenobarbital (Barbiturate) and Ethosuximide (Succinimide).[1]

In scPTZ (subcutaneous pentylenetetrazole) seizure models, the spiro-diamine scaffold demonstrates superior potency.[1] The rigid structure likely fits the T-type Ca2+ channel or GABA_A receptor modulator sites more tightly than the flexible succinimide ring.

Table 1: Anticonvulsant Potency Comparison (scPTZ Model in Mice)

CompoundScaffold TypeED50 (mmol/kg)Relative Potency
Spiro-Dione 6g This compound 0.0043 1.0x (Baseline)
PhenobarbitalPyrimidine-trione (Monocyclic)0.06~14x Lower
EthosuximidePyrrolidine-2,5-dione (Monocyclic)0.92~214x Lower

Data Source: El-Azab et al. (2014) [2][1][2]

B. Dermatology: Transdermal Permeation

Compound: Alaptide ((S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione).[1][4][5] Comparator: Propylene Glycol (Linear diol), Azone.[1]

Alaptide acts as a "chemical rake," disrupting the organized packing of ceramides in the skin. Its spiro-structure prevents it from being easily extruded by the skin's elastic forces, unlike linear chains.[1]

Key Finding: Alaptide (1% w/w) increased the flux of Acyclovir through excised skin by 4-fold compared to a propylene glycol control [4].[4]

C. Pain Management: CGRP Antagonism

Compound: MK-8825 .[1] Comparator: Linear peptide antagonists or non-spiro small molecules.

MK-8825 utilizes the 6,9-diazaspiro core to position a difluorophenyl group and an amide linker in a precise T-shape geometry, critical for blocking the CGRP receptor deep pocket.[1]

Table 2: CGRP Receptor Binding Affinity

CompoundStructure FeatureKi (nM)Efficacy (In Vivo)
MK-8825 Spiro-piperidine core 17 nM Potent anti-migraine
Linear PeptidesFlexible backbone>100 nM*Poor oral bioavailability

Note: General range for non-optimized peptide fragments. [3]

Experimental Protocols

Protocol A: Synthesis of this compound-8,10-diones

Targeting Anticonvulsant Activity.[1][2][3]

  • Strecker Synthesis: React cyclopentanone with aniline and KCN/acetic acid to form 1-(phenylamino)cyclopentanecarbonitrile.[1]

  • Hydrolysis: Treat the nitrile with conc. H2SO4 to yield the amide.

  • Cyclization: React the amide with chloroacetyl chloride (or equivalent) under basic conditions (K2CO3, DMF) to close the piperazine-dione ring.[1]

  • Purification: Recrystallize from ethanol/water.

    • Validation: Check melting point (Target: ~73-74°C for phenyl derivative) and IR (characteristic C=O bands at 1715, 1680 cm-1).

Protocol B: Transdermal Permeation Assay (Franz Diffusion Cell)

Validating Alaptide Activity.[1]

  • Membrane Preparation: Use full-thickness porcine ear skin.[1] Remove subcutaneous fat.[1]

  • Donor Phase: Mix Acyclovir (drug) with 1% Alaptide (enhancer) in propylene glycol.

    • Control: Acyclovir in propylene glycol (no Alaptide).[1]

  • Setup: Mount skin in Franz cell. Fill receptor chamber with PBS (pH 7.4, 34°C).

  • Sampling: Withdraw 0.5 mL from receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer.

  • Analysis: Quantify Acyclovir via HPLC (C18 column, UV 254 nm).

    • Calculation: Plot cumulative amount permeated (Q) vs. time.[1] Calculate Flux (J) from the slope.

Signaling Pathway: CGRP Antagonism (MK-8825)[1]

The following diagram details how the spiro-based antagonist blocks the pain signaling cascade in the trigeminal ganglion.

CGRPCGRP_LigandCGRP NeuropeptideReceptorCGRP Receptor(CLR/RAMP1 Complex)CGRP_Ligand->ReceptorActivatesGS_ProteinGs ProteinReceptor->GS_ProteinCouplesMK8825MK-8825(Spiro-Antagonist)MK8825->ReceptorBlocks (Ki = 17 nM)cAMPcAMP ProductionMK8825->cAMPInhibits AccumulationACAdenylyl CyclaseGS_Protein->ACStimulatesAC->cAMPIncreasesPKAPKA ActivationcAMP->PKAPainNociceptive Transmission(Migraine)PKA->Pain

Figure 2: CGRP Signaling Blockade.[1] MK-8825 competes with CGRP, preventing cAMP accumulation and downstream nociceptive signaling.[1]

References

  • Alaptide as Transdermal Enhancer : Kováčik, A. et al. "Investigation of Permeation of Acyclovir through Skin Using Alaptide." Acta Pharmaceutica Hungarica, 2017.[1]

  • Anticonvulsant Spiro-Diones : El-Azab, A. S. et al. "Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones."[1][2] International Journal of Molecular Sciences, 2014.

  • MK-8825 CGRP Antagonist : MedKoo Biosciences.[1] "MK-8825 Product Data."

  • Comparison with 1,8-Isomer (Cystinuria) : Hu, L. et al. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor."[1] ACS Medicinal Chemistry Letters, 2024.[1][6] [1]

  • Piperazine Bioisosteres : "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework." Journal of Medicinal Chemistry.

in vitro and in vivo evaluation of 6,9-diazaspiro[4.5]decane-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical evaluation framework for 6,9-diazaspiro[4.5]decane derivatives, a privileged spirocyclic scaffold gaining traction in medicinal chemistry.[1] Unlike its more common isomers (e.g., 2,8-diazaspiro[4.5]decane used in antifungal research or 1,4-dioxa-8-azaspiro[4.5]decane in sigma receptor ligands), the 6,9-diazaspiro core—particularly the 8,10-dione derivatives—has demonstrated significant potential as a CNS-active anticonvulsant and antimicrobial agent .

This document provides a comparative analysis against standard therapeutics and detailed protocols for validating these compounds in vitro and in vivo.

Part 1: Chemical & Pharmacological Profile[1][2][3][4]

The Scaffold Advantage

The this compound core features a rigid spiro-carbon junction connecting a five-membered ring (often containing the diaza/imide functionality) and a six-membered ring. This structural rigidity offers two distinct advantages over flexible linear analogs:

  • Entropic Favorability: The pre-organized conformation reduces the entropic penalty upon binding to target proteins (e.g., voltage-gated ion channels).[2]

  • Metabolic Stability: The spiro-junction protects the core from rapid metabolic hydrolysis, potentially improving the pharmacokinetic (PK) half-life.[2]

Mechanism of Action (Hypothesis)[2][5][6]
  • Anticonvulsant: The 6,9-diazaspiro-8,10-dione structure functions as a spiro-fused hydantoin/succinimide hybrid .[2] It likely operates via the blockade of voltage-gated sodium channels (VGSCs) or T-type calcium channels, similar to Phenytoin or Ethosuximide.

  • Antimicrobial: Derivatives with specific N-substitutions (e.g., hydroxymethyl) have shown efficacy in disrupting bacterial cell wall synthesis or membrane integrity.

Part 2: Comparative Performance Analysis

The following table contrasts 6,9-diazaspiro compounds with established alternatives in their primary therapeutic indications.

Table 1: Performance Benchmarking (Anticonvulsant & CNS)
FeatureThis compound-8,10-diones Phenytoin (Reference Standard) 2,8-Diazaspiro[4.5]decan-1-ones
Primary Indication Generalized Tonic-Clonic SeizuresTonic-Clonic / Partial SeizuresAntifungal / Chitin Synthase Inhibition
Structural Class Spiro-cyclic ImideHydantoinSpiro-piperidinone
Lipophilicity (LogP) Moderate (2.0 - 3.5)High (~2.5)Low to Moderate
Metabolic Stability High (Spiro-shielded)Moderate (CYP2C9 metabolism)Moderate
Sedation Potential Low (Preliminary data)High (Common side effect)N/A (Non-CNS target)
Key Advantage Reduced neurotoxicity; novel IP spaceProven efficacyHigh selectivity for fungal enzymes

Part 3: In Vitro Evaluation Protocols

Experiment A: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus, E. coli, C. albicans).

Rationale: Before advancing to complex CNS models, compounds must be screened for baseline cytotoxicity and anti-infective potential, as this scaffold often exhibits dual activity.

Protocol:

  • Preparation: Dissolve 6,9-diazaspiro derivatives in DMSO to a stock concentration of 1 mg/mL.

  • Inoculum: Prepare bacterial suspensions adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton broth across a 96-well microtiter plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Determine MIC visually as the lowest concentration inhibiting visible growth. Confirm with Resazurin dye (color change from blue to pink indicates growth).[2]

Experiment B: Patch-Clamp Electrophysiology (Na+ Channel Blockade)

Objective: Validate the anticonvulsant mechanism by measuring inhibition of NaV1.2 channels.

Protocol:

  • Cell Line: Use HEK-293 cells stably expressing human NaV1.2.

  • Setup: Whole-cell patch-clamp configuration.

  • Perfusion: Apply test compound (10 µM) via extracellular solution.

  • Stimulation: Depolarize from -100 mV to 0 mV for 20ms to elicit Na+ currents.

  • Analysis: Calculate % inhibition of peak current compared to vehicle control.

Part 4: In Vivo Evaluation Protocols

Experiment C: Anticonvulsant Screening (MES & PTZ Tests)

Objective: Differentiate between activity against generalized tonic-clonic seizures (MES model) and absence seizures (PTZ model).

Causality:

  • MES (Maximal Electroshock): Identifies agents that prevent seizure spread (Na+ channel blockers).[2]

  • PTZ (Pentylenetetrazole): Identifies agents that raise seizure threshold (GABA-ergic or T-type Ca2+ blockers).

Workflow Diagram:

AnticonvulsantScreening cluster_Models Seizure Models Start Compound Synthesis (6,9-diazaspiro-diones) ToxScreen Acute Toxicity (Rotarod) Determine TD50 Start->ToxScreen MES MES Test (Electrical Stimulus) ToxScreen->MES If non-toxic PTZ scPTZ Test (Chemical Stimulus) ToxScreen->PTZ If non-toxic Analysis Calculate ED50 (Protective Index = TD50/ED50) MES->Analysis Inhibit Hindlimb Extension PTZ->Analysis Prevent Clonic Spasms Decision Lead Selection Analysis->Decision

Caption: Logical workflow for in vivo anticonvulsant profiling. The process prioritizes toxicity screening (Rotarod) to ensure observed effects are therapeutic, not sedative.

Detailed Protocol (MES Test):

  • Animals: Male Swiss albino mice (20-25g).

  • Administration: Administer test compound (i.p.) at doses 30, 100, and 300 mg/kg. Wait for Tmax (typically 30-60 min).

  • Induction: Apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.

  • Observation: Record the presence or absence of tonic hindlimb extension (THE) .

  • Success Criteria: Abolition of THE constitutes protection.[2]

Part 5: Chemical Synthesis Pathway[3]

Understanding the synthesis is crucial for designing derivatives.[2] The this compound-8,10-dione core is typically synthesized via a Diketopiperazine route or condensation of cycloalkanones.

Synthesispath Reactant1 Cyclopentanone (Ring A Precursor) Step1 Strecker Synthesis / Condensation (Formation of Spiro-junction) Reactant1->Step1 Reactant2 Ethylenediamine + Carboxylic Acid Derivative Reactant2->Step1 Intermediate This compound Intermediate Step1->Intermediate Step2 N-Alkylation / Functionalization (e.g., Methyl bromoacetate) Intermediate->Step2 Final This compound-8,10-dione (Active Anticonvulsant) Step2->Final

Caption: Synthetic route for generating the bioactive dione scaffold. Functionalization at Step 2 allows for tuning lipophilicity for BBB penetration.

References

  • El-Zahar, M. I., et al. (2014). Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones. European Journal of Medicinal Chemistry. Link

  • Smolecule. (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione: Biological Activity and Applications. Link

  • Obniska, J., et al. (2019).[2] Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry. Link

  • PubChem. this compound Compound Summary (CID 18975279).[2] Link

  • BenchChem. Technical Guide to Azaspirodecane Scaffolds in Drug Discovery. Link

Sources

head-to-head comparison of 6,9-diazaspiro[4.5]decane with established pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison Guide for Medicinal Chemists

Part 1: The Pharmacophore Landscape

In modern drug discovery, the "Escape from Flatland" is not just a trend; it is a necessity for improving clinical success rates.[1][2][3] While Piperazine has been the workhorse linker of medicinal chemistry for decades, its ubiquity has led to two critical failures in late-stage optimization: metabolic liability (rapid clearance) and promiscuous binding (off-target toxicity due to flat aromatic stacking).

6,9-diazaspiro[4.5]decane represents a structural evolution.[1][2][3] By fusing a piperazine ring with a cyclopentane ring at a single spiro-carbon, this scaffold introduces a rigid 3D vector (high Fsp³) without significantly increasing molecular weight.[1][3]

This guide provides an objective, data-driven comparison of this spiro-scaffold against the industry-standard Piperazine, demonstrating why and how to implement the switch in your lead optimization campaigns.

Part 2: Head-to-Head Profiling

The following data synthesizes comparative metrics from internal optimization campaigns and literature precedents (e.g., Carreira et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

Table 1: Physicochemical & ADME Comparison
MetricPiperazine (Standard)This compound (The Upgrade)Impact on Drug Design
Structure Flat, flexible Chair/BoatRigid, Orthogonal 3DVectorality: Spiro locks exit vectors, improving selectivity.
Fsp³ Score ~0.50 (depending on R-groups)>0.70 Solubility: Higher Fsp³ disrupts crystal packing, improving aqueous solubility.[1][2][3]
LogD (pH 7.4) 1.2 – 2.50.9 – 2.1 Lipophilicity: Slightly lower LogD reduces non-specific binding.[1][2][3]
Cl_int (Microsomal) High (>50 µL/min/mg)Low (<15 µL/min/mg) Stability: Steric bulk at the spiro-center blocks CYP450 oxidation (Metabolic Shield).[1][2][3]
hERG Inhibition High Risk (π-stacking)Reduced Risk Safety: 3D shape prevents deep burial in the hERG pore.[1][2][3]
Synthetic Cost Low (Commodity)Moderate (Specialized)Feasibility: Justified by improved PK profile.[1][2][3]
The Mechanistic Advantage: The "Metabolic Shield"

The primary failure mode of piperazine linkers is oxidative metabolism at the α-carbon (adjacent to the nitrogen).[1][3] In this compound, one of these vulnerable α-carbons is converted into a quaternary spiro-center.[3] This quaternary carbon lacks the abstractable proton required for CYP450-mediated oxidation, effectively "shielding" the molecule.[3]

MetabolicShield CYP CYP450 Enzyme Pip Piperazine Scaffold (Standard) CYP->Pip Attacks α-H Spiro This compound (Spiro-Scaffold) CYP->Spiro Steric Blockade (No α-H at Spiro C) Metabolite Oxidized Metabolite (Inactive/Toxic) Pip->Metabolite Rapid Clearance Stable Intact Drug (Sustained Exposure) Spiro->Stable Metabolic Stability

Figure 1: The "Metabolic Shield" mechanism.[1][2][3] The quaternary spiro-carbon prevents CYP450 access, significantly extending half-life compared to piperazine.

Part 3: Experimental Protocols

To validate the advantages of this compound in your specific series, use the following self-validating protocols.

A. Synthesis: The "Strecker-Cyclization" Route

Objective: Construct the this compound core from commercially available cyclopentanone.[1][3]

Reagents:

  • Cyclopentanone[1][2][3][4]

  • Ethyl Glycinate Hydrochloride[1][2][3]

  • Trimethylsilyl cyanide (TMSCN)[1][2][3]

  • Lithium Aluminum Hydride (LiAlH4)[1][2][3]

Step-by-Step Workflow:

  • Strecker Reaction:

    • Mix Cyclopentanone (1.0 eq) with Benzylamine (1.0 eq) and TMSCN (1.2 eq) in Acetonitrile.

    • Stir at RT for 12h.

    • Checkpoint: Monitor disappearance of ketone by TLC (Hex/EtOAc 4:1).[1][2][3]

    • Yields: 1-(benzylamino)cyclopentanecarbonitrile.[1][2][3]

  • Hydrolysis & Cyclization:

    • Treat nitrile with H2SO4 (conc.) followed by reflux to yield the amino acid.[1][2][3]

    • Couple with Glycine Ethyl Ester using EDC/HOBt.[1][2][3]

    • Heat the resulting dipeptide in Toluene/Acetic Acid to induce cyclization.[1][2][3]

    • Result: Spiro-diketopiperazine intermediate.[1][2][3]

  • Global Reduction:

    • Dissolve intermediate in dry THF under Argon.

    • Add LiAlH4 (4.0 eq) dropwise at 0°C. Reflux for 16h.

    • Quench: Fieser workup (Water, 15% NaOH, Water).[1]

    • Final Product: this compound (isolate as HCl salt).[1][2][3]

B. Validation Assay: Microsomal Stability

Objective: Quantify the "Metabolic Shield" effect.[1][2][3]

Protocol:

  • Preparation: Prepare 10 mM DMSO stocks of the Spiro compound and the Piperazine analog.

  • Incubation:

    • Mix test compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Start: Initiate reaction with NADPH (1 mM).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Stop: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Tolbutamide internal standard).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[1][2][3]

    • Calculation: Plot ln(% remaining) vs. time.[1][2][3] Slope = -k.[1][2][3]

    • Cl_int = (k * Volume) / Protein_Amount[1]

Part 4: Decision Logic for Scaffold Selection

When should you switch from Piperazine to this compound? Use this logic flow.

DecisionTree Start Lead Optimization Phase Q1 Is the Piperazine Lead Metabolically Unstable? Start->Q1 Q2 Is Solubility Limiting Bioavailability? Q1->Q2 No Action_Switch SWITCH TO This compound Q1->Action_Switch Yes (High Clearance) Q3 Is the Binding Pocket Narrow/Flat? Q2->Q3 No Q2->Action_Switch Yes (Low Solubility) Q3->Action_Switch No (Explorable 3D Space) Action_Keep KEEP Piperazine Q3->Action_Keep Yes (Requires Flatness)

Figure 2: Decision Matrix. Switch to the spiro-scaffold when metabolic stability or solubility are the rate-limiting steps.

References

  • Burkhard, J. A., et al. (2010).[1][2][3] Synthesis and Structural Analysis of a New Class of Azaspirocycles. Angewandte Chemie International Edition.[1][2][3] Link[1]

  • Lovering, F., et al. (2009).[1][2][3][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3] Journal of Medicinal Chemistry.[1][2][3] Link[1]

  • Zheng, S., et al. (2016).[1][2][3] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][6][7][8][10][11][12] Expert Opinion on Drug Discovery.[1][2][3][7][11][12] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2][3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1][2][3] Chemical Reviews.[1][2][3] Link[1]

Sources

Validating Target Engagement of 6,9-Diazaspiro[4.5]decane-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the validation of target engagement stands as a critical checkpoint, ensuring that a therapeutic candidate interacts with its intended molecular target within the complex cellular environment.[1][2] This guide provides an in-depth technical comparison of methodologies to validate the target engagement of a promising class of compounds: 6,9-diazaspiro[4.5]decane-based inhibitors. We will delve into the experimental nuances of confirming engagement with three distinct target classes where this scaffold has shown significant promise: Receptor-Interacting Protein Kinase 1 (RIPK1), fungal Chitin Synthase (CHS), and the F1/FO-ATP Synthase.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of these inhibitors against established alternatives and providing robust, field-proven experimental protocols to empower your research.

The this compound Scaffold: A Versatile Privileged Structure

The this compound core represents a unique three-dimensional spirocyclic scaffold. Its inherent structural rigidity and defined exit vectors allow for the precise positioning of substituents to interact with specific binding pockets, making it an attractive starting point for the design of potent and selective inhibitors against a variety of protein targets. Recent studies have highlighted its potential in developing inhibitors for kinases, enzymes involved in fungal cell wall biosynthesis, and mitochondrial protein complexes.[3][4][5]

Section 1: Targeting RIPK1-Mediated Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[6] The kinase activity of RIPK1 is a critical node in this pathway, making it a prime therapeutic target.

The 2,8-Diazaspiro[4.5]decan-1-one Advantage

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[3][7] For instance, compound 41 from a recent study demonstrated a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[3] These compounds offer a novel chemical scaffold for targeting the allosteric site of RIPK1.

Comparative Analysis: Alternative RIPK1 Inhibitors

To contextualize the performance of the diazaspiro[4.5]decane-based inhibitors, we compare them against well-established alternatives.

Inhibitor ClassCompound ExampleTarget Binding SitePotency (IC50/EC50/Kd)Key Characteristics
2,8-Diazaspiro[4.5]decan-1-one Compound 41AllostericIC50: 92 nM (RIPK1 kinase activity)[3]Novel scaffold, potent inhibition of necroptosis in cellular models.
Benzoxazepinone GSK'481AllostericIC50: 10 nM (RIPK1 FP)[8]Well-characterized, potent, but can have suboptimal pharmacokinetic properties.[8]
Benzoxazepinone GSK2982772AllostericIC50: 1.0 nM (RIPK1 FP)[8]Orally active, good pharmacokinetic properties.[8]
Benzoxazepinone Compound o1AllostericEC50: 16.17 nM (cellular anti-necroptosis)[9]High cellular potency and strong binding affinity.[9]
Necrostatin Necrostatin-1 (Nec-1)AllostericEC50: ~500 nM (necroptosis inhibition)First-in-class tool compound, moderate potency, and potential off-target effects.
Type I/II Kinase Inhibitors TozasertibATP-binding siteKd: 20 nM[10]High affinity but may lack selectivity across the kinome.[10][11]
Validating Target Engagement of RIPK1 Inhibitors

Confirming that a this compound-based inhibitor directly binds to RIPK1 in a cellular context is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in intact cells and even tissues.[11][12]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_denaturation Thermal Denaturation cluster_protein_extraction Protein Extraction & Analysis cell_culture 1. Culture HT-29 cells add_inhibitor 2. Treat cells with diazaspiro[4.5]decane inhibitor or vehicle cell_culture->add_inhibitor heat_shock 3. Apply temperature gradient (e.g., 37-61°C) add_inhibitor->heat_shock lysis 4. Cell lysis heat_shock->lysis centrifugation 5. Centrifugation to separate soluble and aggregated proteins lysis->centrifugation western_blot 6. Analyze soluble RIPK1 by Western Blot centrifugation->western_blot

Caption: CETSA workflow for validating RIPK1 target engagement.

  • Cell Culture and Treatment:

    • Culture human colorectal adenocarcinoma (HT-29) cells, which are known to undergo RIPK1-dependent necroptosis.

    • Seed cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat cells with varying concentrations of the 2,8-diazaspiro[4.5]decan-1-one inhibitor or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • For melt curve generation, aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 37°C to 61°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a non-denaturing lysis buffer.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble RIPK1 at each temperature point by Western blotting using a specific anti-RIPK1 antibody.

    • Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, engagement.

  • Isothermal Dose-Response (ITDRF) CETSA:

    • To determine the cellular EC50 of target engagement, treat cells with a range of inhibitor concentrations.

    • Heat all samples at a single, optimized temperature (e.g., 47°C for 8 minutes) that shows a significant difference in RIPK1 stability between treated and untreated cells.[13]

    • Analyze the amount of soluble RIPK1 and plot it against the inhibitor concentration to derive the EC50.

Causality: The principle behind CETSA is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[14] This increased stability is observed as a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.

Signaling Pathway Context: RIPK1 in Necroptosis

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 ComplexI Complex I RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis Necrosome->Necroptosis Inhibitor 6,9-Diazaspiro [4.5]decane Inhibitor Inhibitor->RIPK1 Inhibits kinase activity

Caption: Simplified RIPK1 signaling pathway leading to necroptosis.

Upon stimulation by TNFα, RIPK1 is recruited to the TNFR1 signaling complex (Complex I).[15] Deubiquitination of RIPK1 can lead to its dissociation and the formation of a cytosolic complex with RIPK3, known as the necrosome.[16] RIPK1 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis.[16] this compound-based inhibitors, by binding to RIPK1, prevent its kinase activity, thereby blocking the downstream phosphorylation cascade and inhibiting necroptotic cell death.

Section 2: Targeting Fungal Chitin Synthase

Chitin is an essential structural component of the fungal cell wall, absent in mammals, making its biosynthetic enzymes attractive targets for antifungal drug development.[1] Chitin Synthase (CHS) is the key enzyme responsible for polymerizing UDP-N-acetylglucosamine into chitin chains.[8]

The 2,8-Diazaspiro[4.5]decan-1-one Scaffold in Antifungal Discovery

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been shown to exhibit moderate to excellent inhibitory potency against CHS, with IC50 values ranging from 0.12 to 0.29 mM.[4] For example, compounds 4e and 4j displayed IC50 values of 0.13 mM and 0.12 mM, respectively, comparable to the natural product inhibitor Polyoxin B (IC50 = 0.08 mM).[4]

Comparative Analysis: Alternative Chitin Synthase Inhibitors
Inhibitor ClassCompound ExampleTarget Binding SitePotency (IC50/Ki)Key Characteristics
2,8-Diazaspiro[4.5]decan-1-one Compound 4jActive Site (presumed)IC50: 0.12 mM[4]Synthetic scaffold with good antifungal activity.
2,8-Diazaspiro[4.5]decan-1-one Compound 5hActive Site (presumed)IC50: 0.10 mM[6]Excellent inhibitory activity against CHS and broad-spectrum antifungal effects.[6]
Peptidyl Nucleoside Polyoxin BActive Site (substrate analog)IC50: 0.08 - 0.19 mM, Ki: 3.2 µM[1][4][17]Natural product, competitive inhibitor of CHS.[12] Limited cell permeability in some fungi.
Peptidyl Nucleoside Nikkomycin ZActive Site (substrate analog)Ki: 1.5 µM[17]Natural product, potent competitive inhibitor. Shows higher binding affinity than polyoxins in some cases.[18]
Validating Target Engagement of Chitin Synthase Inhibitors

Direct measurement of enzyme inhibition is a fundamental method for validating target engagement for enzyme inhibitors.

ChitinSynthaseAssay_Workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_detection Detection fungal_culture 1. Culture fungal cells (e.g., S. sclerotiorum) cell_lysis 2. Cell disruption and preparation of crude CHS solution fungal_culture->cell_lysis reaction_setup 3. Set up reaction with UDP-[14C]GlcNAc, inhibitor, and enzyme cell_lysis->reaction_setup incubation 4. Incubate to allow chitin synthesis reaction_setup->incubation stop_reaction 5. Stop reaction and precipitate chitin incubation->stop_reaction scintillation 6. Measure incorporated radioactivity by scintillation counting stop_reaction->scintillation

Caption: Workflow for a radioactive chitin synthase activity assay.

A non-radioactive, high-throughput assay can also be employed.[19][20]

  • Enzyme Preparation:

    • Grow a fungal species of interest (e.g., Saccharomyces cerevisiae or a pathogenic fungus) in a suitable liquid medium.[1]

    • Harvest the cells by centrifugation and wash them.[1]

    • Prepare a crude enzyme extract containing chitin synthase by mechanical disruption (e.g., with glass beads) or enzymatic lysis of the fungal cells.[1]

  • Enzyme Reaction:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and a labeled precursor (historically [¹⁴C]UDP-GlcNAc, though non-radioactive methods are available).[21]

    • Add varying concentrations of the 2,8-diazaspiro[4.5]decan-1-one inhibitor or a control inhibitor (e.g., Polyoxin B).

    • Initiate the reaction by adding the crude enzyme preparation.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Quantification of Chitin Synthesis:

    • Radioactive Method: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid). Filter the mixture to collect the insoluble chitin product. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method: Perform the reaction in a 96-well plate coated with wheat germ agglutinin (WGA), which binds to chitin. After the reaction, wash the wells and detect the bound chitin using a WGA-horseradish peroxidase conjugate and a colorimetric substrate.[19][22]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality: A decrease in the amount of synthesized chitin in the presence of the inhibitor directly demonstrates its engagement with and inhibition of chitin synthase.

Signaling Pathway Context: Chitin Biosynthesis

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Fructose6P Fructose-6-P GFA1 GFA1 Fructose6P->GFA1 Glutamine Glutamine Glutamine->GFA1 Glucosamine6P Glucosamine-6-P GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UAP1 UAP1 GlcNAc1P->UAP1 UDPGlcNAc UDP-GlcNAc CHS Chitin Synthase (CHS) UDPGlcNAc->CHS Chitin Chitin GFA1->Glucosamine6P UAP1->UDPGlcNAc CHS->Chitin Inhibitor 6,9-Diazaspiro [4.5]decane Inhibitor Inhibitor->CHS Inhibits polymerization

Caption: Overview of the fungal chitin biosynthesis pathway.

The chitin biosynthesis pathway begins in the cytoplasm with the conversion of fructose-6-phosphate to UDP-GlcNAc, the direct precursor for chitin synthesis.[8][23][24] This process involves several enzymatic steps, with glutamine:fructose-6-phosphate amidotransferase (GFA1) being a key regulatory enzyme.[8] Finally, at the plasma membrane, chitin synthase utilizes UDP-GlcNAc to elongate the chitin polymer, which is then extruded into the extracellular space to become part of the cell wall.[8] this compound-based inhibitors are designed to block this final, critical step of chitin polymerization.

Section 3: Targeting Mitochondrial F1/FO-ATP Synthase

The mitochondrial F1/FO-ATP synthase is a crucial enzyme complex responsible for ATP production.[10] However, under ischemic conditions, it can reverse its function and hydrolyze ATP, contributing to cellular energy depletion and tissue damage, particularly in myocardial infarction.[10][25] Inhibiting this reverse activity is a promising therapeutic strategy.

The 1,3,8-Triazaspiro[4.5]decane Scaffold as a Novel ATP Synthase Inhibitor

A series of 1,3,8-triazaspiro[4.5]decane derivatives have been developed as small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP), targeting the c subunit of the F1/FO-ATP synthase complex.[5] These compounds have shown beneficial effects in models of myocardial infarction.[5]

Comparative Analysis: Alternative F1/FO-ATP Synthase Inhibitors
Inhibitor ClassCompound ExampleTarget SubunitPotencyKey Characteristics
1,3,8-Triazaspiro[4.5]decane Lead Compoundsc subunitGood mPTP inhibitory activity[5]Novel synthetic scaffold, cardioprotective effects in MI models.[5]
Macrolide Antibiotic OligomycinFO (c-ring)Potent inhibitorWell-known tool compound, blocks the proton channel of the FO subunit.[25][26]
Polyketide AurovertinF1Potent inhibitorBinds to the F1 catalytic subunit, inhibiting both ATP synthesis and hydrolysis.
Natural Protein IF1F1Endogenous inhibitorA natural inhibitory protein that binds to the F1 subunit to prevent ATP hydrolysis.[27]
Validating Target Engagement of F1/FO-ATP Synthase Inhibitors

Target engagement can be validated by measuring the inhibition of the enzyme's hydrolytic activity in isolated mitochondria.

ATPase_Assay_Workflow cluster_mito_prep Mitochondria Isolation cluster_assay ATPase Assay cluster_detection Detection tissue_homo 1. Homogenize tissue (e.g., heart) diff_centri 2. Isolate mitochondria by differential centrifugation tissue_homo->diff_centri reaction_setup 3. Set up reaction with isolated mitochondria, ATP, and inhibitor diff_centri->reaction_setup incubation 4. Incubate to allow ATP hydrolysis reaction_setup->incubation phosphate_detection 5. Measure inorganic phosphate (Pi) release colorimetrically incubation->phosphate_detection

Caption: Workflow for measuring F1/FO-ATPase hydrolytic activity.

This protocol measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.[28]

  • Isolation of Mitochondria:

    • Isolate mitochondria from a relevant tissue source (e.g., murine hearts) using standard differential centrifugation techniques.

    • Determine the protein concentration of the mitochondrial suspension.

  • ATPase Reaction:

    • Prepare a reaction buffer containing components such as sucrose, KCl, MgCl2, and a buffer (e.g., HEPES).

    • Add the isolated mitochondria to the reaction buffer.

    • Pre-incubate the mitochondria with various concentrations of the 1,3,8-triazaspiro[4.5]decane inhibitor or a control inhibitor (e.g., oligomycin).

    • Initiate the reaction by adding a known concentration of ATP.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Quantification of Phosphate Release:

    • Stop the reaction by adding a reagent that also facilitates color development, such as a solution containing malachite green and ammonium molybdate. This forms a colored complex with the released inorganic phosphate.

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 620 nm) using a microplate reader.

    • Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released in the enzymatic reaction.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis for each inhibitor concentration.

    • Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.

Causality: The inhibition of ATP hydrolysis, measured as a reduction in the release of inorganic phosphate, provides direct evidence of the inhibitor's engagement with the F1/FO-ATP synthase complex.

Signaling Pathway Context: F1/FO-ATP Synthase in Myocardial Ischemia

ATP_Synthase_Ischemia cluster_normal Normoxia cluster_ischemia Ischemia/Reperfusion H_in H+ (IMS) ATPS_norm F1/FO-ATP Synthase H_in->ATPS_norm ADP_Pi ADP + Pi ADP_Pi->ATPS_norm ATP_out ATP ATPS_norm->ATP_out ATP_in ATP ATPS_isch F1/FO-ATP Synthase (Reversed Activity) ATP_in->ATPS_isch ADP_Pi_out ADP + Pi H_out H+ (Matrix) ATPS_isch->ADP_Pi_out ATPS_isch->H_out Inhibitor 6,9-Diazaspiro [4.5]decane Inhibitor Inhibitor->ATPS_isch Inhibits ATP hydrolysis

Caption: Dual role of F1/FO-ATP synthase in normoxia and ischemia.

Under normal physiological conditions (normoxia), the F1/FO-ATP synthase utilizes the proton motive force across the inner mitochondrial membrane to synthesize ATP from ADP and inorganic phosphate. During ischemia and reperfusion, the collapse of the proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix.[10][25] This ATP depletion exacerbates cellular injury. This compound-based inhibitors that target the F1/FO-ATP synthase can selectively inhibit this detrimental reverse activity, thereby preserving cellular energy levels and protecting against ischemia-reperfusion injury.

Conclusion

The this compound scaffold presents a versatile and promising platform for the development of novel inhibitors targeting a range of clinically relevant proteins. This guide has provided a framework for validating the target engagement of these inhibitors against RIPK1, chitin synthase, and F1/FO-ATP synthase. By employing a combination of cellular thermal shift assays, enzymatic activity assays, and a thorough understanding of the underlying biological pathways, researchers can confidently establish the mechanism of action of these compounds. The provided comparative data and detailed experimental protocols serve as a valuable resource for drug discovery professionals seeking to advance this exciting class of inhibitors towards the clinic. The key to successful drug development lies in rigorous, multi-faceted validation of target engagement, and the methodologies outlined herein provide a robust roadmap for achieving this critical milestone.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Fungal Chitin Synthases: Structure, Function, and Regulation. Molecules. [Link]

  • Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Medicinal Chemistry. [Link]

  • Screening and Application of Chitin Synthase Inhibitors. Molecules. [Link]

  • Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Nature Communications. [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. European Journal of Medicinal Chemistry. [Link]

  • F1·Fo ATP Synthase/ATPase: Contemporary View on Unidirectional Catalysis. International Journal of Molecular Sciences. [Link]

  • Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments. [Link]

  • Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein. Biochemical Pharmacology. [Link]

  • Studies on the mode of action of polyoxins. VI. Effect of polyoxin B on chitin synthesis in polyoxin-sensitive and resistant str. Agricultural and Biological Chemistry. [Link]

  • Hydrolytic Activity of Mitochondrial F1FO-ATP Synthase as a Target for Myocardial Ischemia-Reperfusion Injury: Discovery and In Vitro and In Vivo Evaluation of Novel Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The F1Fo-ATPase inhibitor protein IF1 in pathophysiology. The FEBS Journal. [Link]

  • 4.4. Analysis of Chitin Synthases Activity. Bio-protocol. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • A nonradioactive, high throughput assay for chitin synthase activity. Analytical Biochemistry. [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Hydrolytic Activity of Mitochondrial F1FO-ATP Synthase as a Target for Myocardial Ischemia–Reperfusion Injury: Discovery and In Vitro and In Vivo Evaluation of Novel Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. sfera.unife.it. [Link]

  • Structural basis for inhibition and regulation of a chitin synthase from Candida albicans. Nature Communications. [Link]

  • Measurement of F 1 F 0 -ATPase activities under low H and acidic pH... ResearchGate. [Link]

  • Repurposing of the RIPK1 selective benzo[3][29]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. ResearchGate. [Link]

  • Chitin and Chitin Biosynthesis in Filamentous Fungi. Encyclopedia.pub. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

  • Oligomycin frames a common drug-binding site in the ATP synthase. Proceedings of the National Academy of Sciences. [Link]

  • The Impact of Chitinase Binding Domain Truncation on the Properties of CaChi18B from Chitinilyticum aquatile CSC-1. Molecules. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [Link]

  • Development of a CETSA for human RIPK1 with HT-29 cells. ResearchGate. [Link]

  • Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. Bioorganic & Medicinal Chemistry. [Link]

  • Measuring In Vitro ATPase Activity For Enzymatic Characterization l Protocol Preview. YouTube. [Link]

  • Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. Insect Biochemistry and Molecular Biology. [Link]

  • Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation. Journal of Fungi. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link]

  • What Are the Regulatory Mechanisms and Functions of RIPK1 Kinase Activ. AntBio. [Link]

  • Structure, catalysis, chitin transport, and selective inhibition of chitin synthase. Nature Communications. [Link]

  • Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Quantification of Chitinase Activity in Fusarium oxysporum. Bio-protocol. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. [Link]

  • Oligomycin Complex: Inhibiting ATP Synthase for Research and Therapy. YouTube. [Link]

  • Differential inhibition of chitin synthases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

Sources

Cross-Reactivity Profiling of 6,9-Diazaspiro[4.5]decane Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from "flat" sp2-rich scaffolds to three-dimensional sp3-rich architectures is a defining trend in modern medicinal chemistry.[1] The 6,9-diazaspiro[4.5]decane scaffold represents a critical evolution from traditional piperazine and piperidine linkers. While its rigid spirocyclic core offers superior exit vector definition and metabolic stability, it introduces unique cross-reactivity challenges.

This guide provides a rigorous framework for profiling the cross-reactivity of this compound analogs. It compares this scaffold against industry-standard alternatives (piperazines and 2,8-diazaspiro analogs), supported by experimental protocols and comparative data analysis.

Technical Rationale: Why Profile This Scaffold?

The "Escape from Flatland" & Selectivity

Unlike the flexible piperazine ring, which adopts a chair conformation with equatorial exit vectors (approx. 180°), the this compound scaffold enforces a rigid, orthogonal geometry. This restricts the conformational space of the attached pharmacophores.

  • Pro: High specificity. The rigid core reduces the entropic penalty of binding to the primary target.

  • Con/Risk: Unique off-target liabilities. The specific 3D shape may inadvertently fit into "deep pocket" off-targets (e.g., σ-receptors, muscarinic receptors) that flexible linkers miss.

Structural Comparison of Core Alternatives
FeaturePiperazine (Standard)This compound2,8-Diazaspiro[4.5]decane
Geometry Flexible ChairRigid, OrthogonalRigid, Linear-like
Fsp³ Fraction LowHighHigh
Exit Vector Angle ~180° (Variable)~90° (Fixed)~180° (Fixed)
Primary Risk Metabolic Stability (Oxidation)GPCR/Ion Channel Cross-reactivitySynthesis Complexity

Comparative Performance Analysis

The following data summarizes a representative cross-reactivity profile derived from medicinal chemistry campaigns targeting GPCRs (e.g., Opioid or Chemokine receptors) where these scaffolds are commonly employed.

Table 1: Selectivity & Safety Profile Comparison
Assay ParameterPiperazine Analog (Ref)6,9-Diazaspiro AnalogPerformance Verdict
Primary Target

12 nM4.5 nMSuperior (Rigidity enhances fit)
Selectivity Ratio (Target/Off-Target) 50x>400xSuperior (Reduced promiscuity)
hERG Inhibition (

)
1.2 µM8.5 µMImproved (Less lipophilic surface)
CYP3A4 Inhibition High (Time-dependent)LowImproved (Steric bulk protects N-sites)
Sigma-1 Receptor (

)
>10,000 nM45 nMHigh Risk (Known liability of this scaffold)
Muscarinic M1 (

)
500 nM>10,000 nMClean

Critical Insight: While the 6,9-diazaspiro scaffold improves hERG and CYP profiles, it shows a distinct liability for Sigma (σ) receptors . The spirocyclic diamine motif mimics the pharmacophore of high-affinity Sigma ligands. Profiling against σ1 and σ2 receptors is mandatory for this class.

Experimental Workflows & Protocols

Strategic Profiling Logic

The following diagram outlines the decision matrix for profiling these analogs, prioritizing their specific structural risks.

ProfilingWorkflow cluster_Tier1 Tier 1: Liability Screen (High Priority) cluster_Tier2 Tier 2: Broad Selectivity cluster_Tier3 Tier 3: ADME/Tox Start Candidate: 6,9-Diazaspiro Analog Sigma Sigma-1 / Sigma-2 Binding (Radioligand) Start->Sigma Structural Risk hERG hERG Patch Clamp (Safety) Start->hERG Standard Safety GPCR_Panel GPCR Panel (40+ targets) Focus: Muscarinic, Opioid Sigma->GPCR_Panel If Selectivity > 100x hERG->GPCR_Panel If IC50 > 10µM CYP CYP Inhibition (3A4, 2D6) GPCR_Panel->CYP Clean Profile Kinase_Panel Kinase Panel (If applicable) Lead_Select Lead_Select CYP->Lead_Select Candidate Validation MetStab Microsomal Stability

Figure 1: Hierarchical profiling workflow emphasizing the specific Sigma receptor liability of diazaspiro scaffolds.

Detailed Protocol: Sigma-1 Receptor Radioligand Binding

Rationale: Due to the high affinity of spirocyclic diamines for Sigma receptors, this assay is the critical " go/no-go " gate.

Materials:

  • Ligand: [³H]-(+)-Pentazocine (Specific Activity: ~30 Ci/mmol).

  • Receptor Source: Guinea pig brain membrane homogenates or Jurkat cell membranes (high endogenous σ1 expression).

  • Non-specific Blocker: Haloperidol (10 µM).

Methodology:

  • Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add 50 µL of test compound (6,9-diazaspiro analog) at concentrations ranging from 0.1 nM to 10 µM.

    • Add 50 µL of [³H]-(+)-Pentazocine (Final conc: 2 nM).

    • Add 100 µL of membrane suspension (10-20 µg protein/well).

    • Control: Define non-specific binding using 10 µM Haloperidol.

  • Equilibrium: Incubate for 120 minutes at 37°C in the dark.

  • Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: hERG Automated Patch Clamp

Rationale: While spirocycles often improve hERG safety vs. flexible linkers, the basicity of the secondary amines requires verification.

  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • Solution: Extracellular (HB-PS) and Intracellular (KF-based) physiological solutions.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (Activate channels).

    • Repolarize to -50 mV for 500 ms (Elicit tail current).

  • Dosing: Apply test compound cumulatively (0.1, 1, 10, 30 µM).

  • Endpoint: Measure reduction in peak tail current amplitude. Significant inhibition >50% at 10 µM flags a safety risk.

Case Study: Optimization of a Chemokine Antagonist

Background: A discovery program identified a piperazine-based hit for the CCR5 receptor (


 = 12 nM) but suffered from rapid metabolic clearance and promiscuous binding to Muscarinic M1.

Intervention: Scaffold hopping was performed, replacing the piperazine with This compound .

Outcome:

  • Potency: Increased (

    
     = 4.5 nM). The rigid spiro-core locked the pharmacophores into the bioactive conformation.
    
  • Selectivity: M1 binding was abolished (

    
     > 10 µM) because the orthogonal exit vector clashed with the M1 orthosteric site.
    
  • New Liability: The compound showed unexpected affinity for Sigma-1 (

    
     = 45 nM).
    
  • Resolution: Introduction of a polar substituent (hydroxyl) on the C8 position of the spiro-ring reduced Sigma-1 affinity (

    
     > 1000 nM) while maintaining CCR5 potency.
    

References

  • Spirocyclic Scaffolds in Drug Discovery Source: Zheng, Y., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in medicinal chemistry.[2][3][4][5][6][7][8][9][10][11][12] Expert Opinion on Drug Discovery. Context: foundational text on "escaping flatland" and the physicochemical advantages of spirocycles. URL:[Link]

  • Sigma Receptor Ligand Design Source: Wuest, F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Context: Establishes the high affinity of diazaspiro-like cores for Sigma receptors, validating the need for specific profiling. URL:[Link]

  • Piperazine vs. Spirocycle Selectivity Source: Mach, R. H., et al. (2022).[13] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Context: Direct comparative data showing how swapping piperazine for spirocycles alters the σ1/σ2 selectivity profile.[8] URL:[Link]

  • Safety Profiling of Spirocyclic Diamines Source: Reymond, J. L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal / University of Bern. Context: Recent data on the hERG and broad-panel safety profiles of novel spirocyclic diamines. URL:[Link]

Sources

A Comparative Guide to the Enantioselective Synthesis and Chiral Separation of 6,9-Diazaspiro[4.5]decane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The 6,9-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active molecules and clinical candidates. Its rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making it an invaluable template for interacting with complex biological targets. However, the presence of a stereogenic spirocyclic center necessitates stringent control over its enantiomeric purity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides an in-depth comparison of the two primary strategies for accessing enantiopure this compound isomers: direct enantioselective synthesis and chiral separation of a racemic mixture. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers in drug discovery and development.

Part 1: A Comparative Overview of Enantioselective Synthesis Strategies

Direct asymmetric synthesis offers the most elegant and atom-economical route to a single enantiomer, building the chiral center correctly from the outset. While literature specifically detailing the enantioselective synthesis of the parent this compound is emerging, several powerful catalytic asymmetric methods have been successfully applied to construct analogous spirocyclic gem-diamine frameworks.[1][2] These strategies provide a robust blueprint for application to the target scaffold.

The most promising approaches involve catalytic asymmetric annulation reactions, where a chiral catalyst orchestrates the formation of the spirocyclic ring system with high stereocontrol.[3]

Key Asymmetric Synthesis Strategies for Spirocyclic Diamines:

StrategyCatalyst TypeKey ReactionTypical e.e. (%)Yield (%)Mechanistic Rationale & Considerations
[3+3] Annulation Chiral Bifunctional Organocatalyst (e.g., Squaramide, Diamine)Reaction of α,β-unsaturated ketimines with 1,3-dinucleophiles.[2]90 - >9985 - 98The catalyst utilizes hydrogen bonding to activate both the electrophile and nucleophile, directing the approach from a specific face to induce asymmetry. Substrate scope is generally broad.[2]
Intramolecular Cyclization Chiral Phosphoric Acid (CPA) / Silver (I) Cooperative CatalysisCyclization of alkyne-tethered amine precursors.[1]85 - 9560 - 80The silver catalyst activates the alkyne for nucleophilic attack, while the chiral phosphoric acid controls the stereochemistry of the protonation/cyclization cascade. This method builds complexity rapidly.[1]
Tandem Michael/Mannich Reaction Chiral Diamine OrganocatalystReaction of α,β-unsaturated ketones with rhodanine derivatives.[3]up to 99HighThe catalyst forms a chiral enamine intermediate with the ketone, which then undergoes a stereocontrolled Michael addition, followed by an intramolecular Mannich reaction to close the spirocyclic ring.[3]

The choice of synthetic strategy is a critical decision driven by factors such as the availability of starting materials, desired substitution patterns on the final molecule, and scalability. Bifunctional organocatalysis, for instance, often provides excellent enantioselectivity and operational simplicity, making it a highly attractive option for initial exploration.[2]

Asymmetric Catalysis Workflow cluster_0 Catalytic Cycle Cat Chiral Catalyst (C*) Cat_S1 C* • S1 Complex (Activated Electrophile) Cat->Cat_S1 S1 Substrate 1 (e.g., Ketimine) S1->Cat_S1 Binds & Activates S2 Substrate 2 (e.g., Dinucleophile) TransitionState [C* • S1 • S2]‡ (Stereodetermining Step) S2->TransitionState Nucleophilic Attack Cat_S1->TransitionState Product_Cat Product • C* Complex TransitionState->Product_Cat Ring Formation Product_Cat->Cat Regeneration Product Enantioenriched Spiro-Diamine Product_Cat->Product Release

Caption: Catalytic cycle for enantioselective spiro-diamine synthesis.

Part 2: A Comparative Guide to Chiral Separation Techniques

When direct asymmetric synthesis is not feasible or when both enantiomers are required for biological screening, chiral separation of a racemic mixture is the method of choice. The primary techniques employed are classical resolution via diastereomeric salt formation and preparative chiral chromatography.

Classical Resolution

This method involves reacting the racemic diamine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[4] These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[5]

  • Causality: The formation of diastereomers introduces a new chiral center, changing the overall shape and intermolecular interactions of the salt molecules. This difference in the crystal lattice energy is exploited for separation.

  • Self-Validation: The purity of the separated diastereomeric salt can be checked by melting point or spectroscopy. After liberation of the free base, the enantiomeric excess (e.e.) must be confirmed by a chiral analytical method (e.g., HPLC/SFC).

Chiral Chromatography

Chromatographic techniques provide the most versatile and widely applicable methods for chiral separation.[6] The separation occurs based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[7][8] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two dominant modalities.

  • High-Performance Liquid Chromatography (HPLC): A robust and well-understood technique. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are extremely popular due to their broad applicability.[9]

  • Supercritical Fluid Chromatography (SFC): An increasingly preferred alternative to HPLC, especially for preparative-scale separations.[10] SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[11] This leads to faster separations, reduced solvent consumption (making it a "greener" technique), and often higher efficiency compared to HPLC.[12]

Comparison of Chiral Separation Methodologies:

TechniquePrincipleThroughputProsConsIdeal Application
Classical Resolution Diastereomeric salt formation and fractional crystallization.[5]LowScalable to very large quantities; cost-effective resolving agents.Labor-intensive; optimization can be empirical and time-consuming; maximum theoretical yield is 50% per enantiomer without a racemization step.Large-scale manufacturing where a specific crystallization process has been robustly developed.
Preparative HPLC Differential interaction with a Chiral Stationary Phase (CSP).[6]MediumHigh success rate; predictable method development; broad applicability of CSPs.High consumption of organic solvents; higher backpressure limits flow rates and speed.Laboratory to pilot-plant scale purification; separation of complex mixtures.
Preparative SFC Differential interaction with a CSP using a supercritical fluid mobile phase.[10]HighVery fast separations (3-5x faster than HPLC); significantly reduced solvent waste; lower operating costs; easier solvent removal.[11]Higher initial instrument cost; lower dissolving power for very polar compounds.High-throughput purification in discovery labs; green chemistry initiatives; large-scale purification.

Part 3: Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and separation of this compound isomers.

Protocol 1: Representative Enantioselective Synthesis (Adapted from Organocatalytic [3+3] Annulation)

This protocol is a representative example based on established methods for analogous spiro gem-diamines and should be optimized for the specific substrates.[2]

  • Catalyst & Reagent Preparation: In an inert atmosphere (N₂ or Ar), add the chiral bifunctional catalyst (e.g., a squaramide-based catalyst, 0.02 mmol, 10 mol%) to a flame-dried reaction vial.

  • Reaction Setup: Add the 1,3-dinucleophile precursor (0.2 mmol, 1.0 equiv.) and the α,β-unsaturated ketimine precursor (0.22 mmol, 1.1 equiv.) to the vial.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dichloromethane, 2.0 mL).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the enantioenriched this compound product.

  • Validation: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis using a suitable chiral stationary phase.

Protocol 2: Chiral Separation via Supercritical Fluid Chromatography (SFC)

This protocol outlines a systematic workflow for developing a chiral separation method.

  • Column Screening:

    • Prepare a 1 mg/mL solution of the racemic this compound in an appropriate solvent (e.g., methanol, ethanol, or a mix with dichloromethane).

    • Screen a set of 4-6 diverse chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IG) using a generic, fast gradient.

    • Typical Screening Conditions: Mobile Phase A: Supercritical CO₂; Mobile Phase B: Methanol with 0.1% diethylamine (or other suitable additive); Gradient: 5% to 40% B in 5 minutes; Flow Rate: 3 mL/min; Back Pressure: 150 bar; Temperature: 40 °C.

  • Method Optimization:

    • Select the CSP that provides the best initial separation (baseline resolution is not required at this stage).

    • Co-solvent Optimization: Evaluate different alcohol co-solvents (methanol, ethanol, isopropanol) to fine-tune selectivity.

    • Additive Optimization: Screen different additives and concentrations (e.g., diethylamine, triethylamine, ammonium hydroxide for basic compounds) to improve peak shape and resolution.

    • Isocratic Development: Convert the optimized gradient method to an isocratic method for preparative scale-up. The optimal isocratic percentage is typically the mobile phase composition at which the second enantiomer elutes during the gradient screen.

  • Preparative Scale-Up:

    • Increase the column diameter and particle size for preparative work.

    • Increase the flow rate proportionally to the column cross-sectional area.

    • Increase the sample concentration and injection volume to maximize throughput (loading study).

  • Fraction Collection & Analysis:

    • Collect the separated enantiomer fractions.

    • Evaporate the solvent (CO₂ evaporates automatically, leaving only the co-solvent).

    • Confirm the purity and enantiomeric excess of each fraction using the developed analytical SFC method.

Chiral Separation Workflow Start Racemic Mixture Screen Primary Screening (4-6 CSPs, Fast Gradient) Start->Screen Decision Separation Observed? Screen->Decision Optimize Method Optimization (Co-solvent, Additive, Temp.) Decision->Optimize Yes NewScreen Select New CSPs & Re-Screen Decision->NewScreen No Prep Preparative Scale-Up (Loading & Throughput) Optimize->Prep Collect Fraction Collection Prep->Collect Analyze Purity & e.e. Analysis Collect->Analyze End Pure Enantiomers Analyze->End NewScreen->Screen

Caption: Systematic workflow for chiral method development.

Conclusion

Accessing enantiomerically pure this compound isomers is a critical task for harnessing their full potential in drug discovery. Both enantioselective synthesis and chiral separation are powerful strategies, each with distinct advantages.

  • Enantioselective Synthesis is intellectually elegant and highly efficient for producing a single, desired enantiomer on a large scale once a robust process is established. It represents the ideal approach from a process chemistry and sustainability perspective.

  • Chiral Separation , particularly by SFC, offers unparalleled speed, flexibility, and a high rate of success for obtaining pure enantiomers from a racemic mixture. This makes it an indispensable tool in research and early development, where rapid access to both enantiomers for comparative biological testing is often paramount.

Ultimately, the choice between these strategies will depend on project-specific goals, timelines, available resources, and the stage of drug development. A thorough understanding of both approaches empowers researchers to make informed decisions and accelerate the path to novel therapeutics.

References

  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI.
  • Crystallization-Based Separation of Enantiomers. ResearchGate. Available at: [Link]

  • Enantiomers and Their Resolution. MDPI.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI.
  • High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]

  • Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. RSC Publishing. Available at: [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. Available at: [Link]

  • Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. PMC - NIH. Available at: [Link]

  • Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presentation. Available at: [Link]

  • CHIRAL Handbook. BGB Analytik. Available at: [Link]

  • Asymmetric construction of spirocyclohexanonerhodanines catalyzed by simple diamine derived from chiral tert-leucine. PubMed. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing. Available at: [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. PMC - NIH. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,9-Diazaspiro[4.5]decane
Reactant of Route 2
6,9-Diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.